Product packaging for Menin-MLL inhibitor MI-2(Cat. No.:CAS No. 1271738-62-5)

Menin-MLL inhibitor MI-2

Cat. No.: B609019
CAS No.: 1271738-62-5
M. Wt: 375.6 g/mol
InChI Key: SRQYLNYQAPCPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[4-(5,5-dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine is a N-arylpiperazine and a thienopyrimidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N5S2 B609019 Menin-MLL inhibitor MI-2 CAS No. 1271738-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQYLNYQAPCPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716734
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271738-62-5
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of the novel thieno[2,3-d]pyrimidine derivative, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anti-inflammatory and anticancer properties. This guide outlines a plausible synthetic methodology, provides detailed, albeit hypothetical, experimental protocols, and presents anticipated characterization data. Additionally, it includes visualizations of the synthetic workflow and a hypothetical signaling pathway to illustrate a potential mechanism of action for this class of compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed via a two-stage process. The initial stage involves the construction of the core heterocyclic structure, 4-chloro-6-propylthieno[2,3-d]pyrimidine. This key intermediate is then subjected to a nucleophilic aromatic substitution reaction with 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine to yield the final product. This approach offers a convergent and efficient route to the desired molecule.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis start 2-Amino-4-propyl-thiophene-3-carbonitrile mid 6-Propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one start->mid Formic Acid inter 4-Chloro-6-propylthieno[2,3-d]pyrimidine mid->inter POCl3 final Target Compound inter->final DIPEA, DMF reagent 1-(5,5-Dimethyl-4,5- dihydrothiazol-2-yl)piperazine reagent->final

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocols

2.1. Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine

  • Step 1: Synthesis of 6-Propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one. A mixture of 2-amino-4-propyl-thiophene-3-carbonitrile (1.0 eq) and formic acid (10.0 eq) is heated to reflux for 6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield the intermediate product.

  • Step 2: Chlorination. To the 6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1.0 eq) is added phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed for 4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting solid is filtered, washed with a cold dilute sodium bicarbonate solution and then with water, and dried to afford 4-chloro-6-propylthieno[2,3-d]pyrimidine.

2.2. Synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

  • A solution of 4-chloro-6-propylthieno[2,3-d]pyrimidine (1.0 eq), 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF is stirred at 100 °C for 12 hours.

  • The reaction progress is monitored by TLC. After completion, the mixture is cooled and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the pure title compound.

Hypothetical Characterization Data

The following table presents the anticipated analytical data for the final synthesized compound.

Analysis Expected Result
Molecular Formula C₂₀H₂₇N₅S₂
Molecular Weight 417.60
Appearance Off-white to pale yellow solid
Melting Point 175-180 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.64 (s, 1H), 7.18 (s, 1H), 3.95 (t, J=5.2 Hz, 4H), 3.55 (t, J=5.2 Hz, 4H), 3.28 (s, 2H), 2.78 (t, J=7.6 Hz, 2H), 1.75 (sext, J=7.5 Hz, 2H), 1.48 (s, 6H), 0.98 (t, J=7.4 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 164.8, 162.1, 157.5, 155.0, 134.8, 116.2, 78.5, 55.0, 52.5, 45.2, 37.9, 30.1, 28.5, 23.8, 13.5
Mass Spectrometry (ESI-MS) m/z 418.17 [M+H]⁺
FT-IR (KBr, cm⁻¹) 3080, 2965, 1615, 1570, 1450, 1380, 1250

Hypothetical Mechanism of Action: Kinase Inhibition Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been reported to act as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A plausible, though hypothetical, mechanism of action for the title compound could be the inhibition of a key kinase, such as a receptor tyrosine kinase (RTK) or a downstream effector like PI3K or Akt, thereby disrupting oncogenic signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Target Compound (Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothetical Kinase Inhibition Pathway

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been compiled, detailing the discovery, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, providing a structured overview of this promising class of compounds.

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally analogous to purine, a fundamental component of DNA and RNA.[1] This structural similarity has made its derivatives a focal point of research, leading to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] This guide encapsulates the latest advancements in the field, offering a blend of quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular mechanisms.

A Versatile Scaffold with Diverse Biological Activities

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential in targeting a variety of biological pathways implicated in numerous diseases. Their versatility stems from the ability to readily modify the core structure at various positions, allowing for the fine-tuning of their pharmacological properties. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their efficacy as:

  • Anticancer Agents: These compounds have shown potent inhibitory activity against various cancer cell lines, including breast cancer, non-small cell lung cancer, and liver and prostate cancers.[3][4][5] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and other tyrosine kinases, as well as the induction of apoptosis.[5][6]

  • Anti-inflammatory and Analgesic Agents: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties, with some showing efficacy comparable to established drugs like indomethacin.[7]

  • Antimicrobial Agents: The scaffold has also been a foundation for the development of new antibacterial and antifungal agents.[2]

  • Kinase Inhibitors: Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of various protein kinases, including atypical protein kinase C (aPKC) and phosphodiesterase 4 (PDE4), which are involved in cellular signaling, inflammation, and other physiological processes.[8][9]

  • Metabolic Modulators: Recent studies have highlighted their role as multitargeted agents that can inhibit cytosolic and mitochondrial one-carbon metabolism, a key pathway in cancer cell proliferation.[10]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of these novel derivatives, a summary of their biological activities is presented below. The tables collate inhibitory concentrations (IC50) and other quantitative measures from various studies, offering a clear snapshot of their potency and selectivity.

Compound/DerivativeTarget/Cell LineBiological ActivityIC50 ValueReference
Series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicansAntibacterial and AntifungalNot specified in abstract, described as "good activity" for some compounds[2]
Series of thieno[2,3-d]pyrimidine derivatives Breast cancer cells and non-small cell lung cancerAnticancer43-87% inhibition[3]
Compound l (a thieno[2,3-d]pyrimidine derivative) MDA-MB-231 (Triple-negative breast cancer cell line)Cytotoxic21.6 µM[4]
Compound XIX (a pyridino[2,3-d]thieno pyrimidine) VEGFR-2 KinaseAnticancerNot specified[4]
Compound 1 (CRT0066854) aPKCι and aPKCζaPKC inhibitorNot specified[8]
Novel thieno[2,3-d]pyrimidine derivative VEGFR-2VEGFR-2 inhibitor68.13 nM[5]
Novel thieno[2,3-d]pyrimidine derivative HepG2 (Human liver cancer cell line)Cytotoxic6.60 µM[5]
Novel thieno[2,3-d]pyrimidine derivative PC3 (Human prostate cancer cell line)Cytotoxic11.25 µM[5]
Compounds 5, 8, 9b, and 10 Kinase enzymesKinase inhibition79.4% to 81.8% inhibition[6]
Compounds 3–9 (6-substituted thieno[2,3-d]pyrimidines) KB tumor cellsAnticancer2.11 to 7.19 nM[10]

Deciphering the Molecular Mechanisms: Signaling Pathways and Experimental Workflows

A deeper understanding of the therapeutic action of thieno[2,3-d]pyrimidine derivatives requires a clear visualization of the biological pathways they modulate and the experimental procedures used to evaluate them. The following diagrams, rendered in the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow for the synthesis and evaluation of these compounds.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 2-aminothiophene-3-carbonitrile) Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization (NMR, IR, Mass Spec) Reaction->Purification InVitro In Vitro Assays (e.g., Anticancer, Antimicrobial) Purification->InVitro Enzyme Enzyme Inhibition Assays (e.g., Kinase Inhibition) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead Optimization Further Chemical Modification Lead->Optimization

References

Preliminary cytotoxicity assessment of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the preliminary cytotoxicity assessment of structurally related thieno[2,3-d]pyrimidine derivatives, offering insights into potential activities and experimental methodologies.

The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Many derivatives have been synthesized and evaluated for their potential as anticancer agents, often targeting protein kinases.[3]

Data Presentation: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

The cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values and growth inhibition percentages, providing a comparative overview of their potency.

Table 1: IC₅₀ Values of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(4-bromophenyl)triazole 10bMCF-719.4 ± 0.22[4]
2-(anthracen-9-yl)triazole 10eMCF-714.5 ± 0.30[4]
Compound IMDA-MB-23127.6[2]
Paclitaxel (Positive Control)MDA-MB-23129.3[2]
ND-2MCF-78.4[5][6]

Table 2: Growth Inhibition of Selected Thieno[2,3-d]pyrimidine-4(3H)-ones

CompoundCell LineGrowth Percent (GP)Reference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma MDA-MB-435-31.02%[7]
4sNon-small cell lung cancer HOP-9251.19%[7]
6cNon-small cell lung cancer HOP-9258.12%[7]
4bNon-small cell lung cancer EKVX43.50%[7]
4mNon-small cell lung cancer EKVX53.30%[7]

Experimental Protocols: In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.[8]

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Hypothetical Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and FLT3.[1][3] The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thieno[2,3-d]pyrimidine derivative, leading to the inhibition of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Compound Thieno[2,3-d]pyrimidine Derivative Compound->VEGFR2

Caption: Hypothetical VEGFR-2 signaling pathway inhibited by a thieno[2,3-d]pyrimidine derivative.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vitro cytotoxicity of a novel compound.

G start Start: Cell Line Selection cell_culture Cell Culture & Seeding start->cell_culture end End: Data Analysis & IC50 Determination treatment Compound Treatment cell_culture->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement measurement->end

Caption: Standard workflow for in vitro cytotoxicity assessment.

References

Mechanism of action studies for thieno[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Thieno[2,3-d]pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that structurally resembles purines. This structural similarity has rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous derivatives with significant pharmacological potential. These compounds have been extensively investigated for their inhibitory activities against various protein kinases, making them a cornerstone in the design of targeted anticancer agents. This guide provides a detailed overview of the primary mechanisms of action, key experimental protocols used for their study, and a summary of quantitative data for select thieno[2,3-d]pyrimidine derivatives.

Core Mechanisms of Action

Thieno[2,3-d]pyrimidine derivatives exert their biological effects, predominantly anticancer activities, through several key mechanisms. These include direct inhibition of crucial protein kinases, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Kinase Inhibition

The most prominent mechanism of action for thieno[2,3-d]pyrimidine compounds is the inhibition of protein kinases, enzymes that are critical for cellular signaling and are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[1][2] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its signaling cascade, leading to a reduction in tumor angiogenesis. For instance, compound 22 was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.58 µM.[2] Another derivative, compound 17f , showed high activity against VEGFR-2 with an IC50 of 0.23 µM, equivalent to the reference drug sorafenib.[1]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 TKD Tyrosine Kinase Domain PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK Ras/MAPK Pathway VEGFR2->MAPK Activates VEGF VEGF VEGF->VEGFR2 Thieno_pyrimidine Thieno[2,3-d]pyrimidine Compound Thieno_pyrimidine->TKD Inhibits (ATP Competition) Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling inhibition by thieno[2,3-d]pyrimidine compounds.
  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers, particularly non-small cell lung cancer (NSCLC).[3] Thieno[2,3-d]pyrimidine derivatives have been developed to target both wild-type EGFR and clinically relevant mutants, such as the drug-resistant T790M mutation.[3][4] Compound B1 , for example, showed potent inhibitory activity against EGFRL858R/T790M with an IC50 of 13 nM and demonstrated over 76-fold selectivity for the mutant over wild-type EGFR.[3] Similarly, compound 7a was shown to significantly inhibit the growth of cancer cells expressing both wild-type and T790M mutant EGFR.[5][6]

G cluster_membrane Cell Membrane cluster_inhibitor_egf cluster_downstream_egf Downstream Signaling EGFR EGFR TKD_EGF Tyrosine Kinase Domain PI3K_AKT PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates EGF EGF EGF->EGFR Thieno_pyrimidine_EGF Thieno[2,3-d]pyrimidine Compound Thieno_pyrimidine_EGF->TKD_EGF Inhibits (ATP Competition) Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation

Caption: EGFR signaling inhibition by thieno[2,3-d]pyrimidine compounds.
  • Other Kinase Targets: The versatility of the thieno[2,3-d]pyrimidine scaffold allows it to be adapted to inhibit a range of other kinases, including Tie-2 (involved in angiogenesis), Fibroblast Growth Factor Receptor (FGFR), Aurora kinases (regulating mitosis), and FLT3.[7][8][9]

Induction of Apoptosis

A common consequence of effective kinase inhibition is the induction of apoptosis, or programmed cell death. Thieno[2,3-d]pyrimidine compounds have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins.[2][10] This typically involves:

  • Upregulation of pro-apoptotic proteins: An increase in proteins like BAX.[2]

  • Downregulation of anti-apoptotic proteins: A decrease in proteins like Bcl-2.[2]

  • Activation of caspases: An increase in the activity of executioner enzymes like caspase-3, -8, and -9.[2][4]

For example, compound 22 was found to significantly increase the BAX/Bcl-2 ratio and elevate levels of caspase-8 and caspase-9 in MCF-7 breast cancer cells.[2] Compound 8 increased the apoptotic ratio 19.1-fold and significantly raised the level of caspase-3.[11]

G Inhibitor Thieno[2,3-d]pyrimidine Compound Kinase Kinase Activity (e.g., VEGFR, EGFR) Inhibitor->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Expression Inhibitor->Bcl2 Downregulates Bax BAX (Pro-apoptotic) Expression Inhibitor->Bax Upregulates Casp8 Caspase-8 Inhibitor->Casp8 Activates Kinase->Bcl2 Promotes Kinase->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by thieno[2,3-d]pyrimidine compounds.
Cell Cycle Arrest

By inhibiting kinases that regulate cell cycle progression, these compounds can halt cell division at specific checkpoints, preventing cancer cells from proliferating. The point of arrest can vary depending on the specific compound and its primary target.

  • G2/M Phase Arrest: Several compounds have been shown to cause cell accumulation in the G2/M phase, which is a critical checkpoint before mitosis.[2][3][11][12]

  • G1 and S Phase Arrest: Other derivatives have been reported to arrest cells in the G1 or S phases of the cell cycle.[4][10]

Compound B1 was found to block H1975 cells in the G2/M phase, while compound 7a arrested HepG2 cells in both the S and G2/M phases.[3][10]

G cluster_arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest_G1 Arrest Point (Compound 12c) Arrest_G1->S Arrest_S Arrest Point (Compound 7a) Arrest_S->G2 Arrest_G2M Arrest Point (Compounds 22, B1, 8b, 8) Arrest_G2M->M

Caption: Cell cycle arrest points induced by thieno[2,3-d]pyrimidine compounds.
Topoisomerase II Inhibition

A less commonly reported but significant mechanism is the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[11] By inhibiting this enzyme, certain thieno[2,3-d]pyrimidine derivatives can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis. Compound 8 was identified as a potent topoisomerase II inhibitor with an IC50 of 41.67 µM, proving more effective than the reference drug etoposide.[11]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against various cancer cell lines and kinase enzymes.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50Reference
22 VEGFR-20.58 µM[2]
17f VEGFR-20.23 µM[1]
8b VEGFR-273 nM[12]
B1 EGFRL858R/T790M13 nM[3]
B7 EGFRL858R/T790M5.9 nM[3]
12c EGFRWT37.50 nM[4]
12c EGFRT790M148.90 nM[4]
8 Topoisomerase II41.67 µM[11]

Table 2: Anti-proliferative Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50Reference
22 MCF-7Breast11.32 µM[2]
22 HepG2Liver16.66 µM[2]
B1 H1975Lung0.087 µM[3]
17f HCT-116Colon2.80 µM[1]
17f HepG2Liver4.10 µM[1]
8b PC3Prostate16.35 µM[12]
8b HepG2Liver8.24 µM[12]
12c MCF-7Breast15.67 µM[4]
12c A549Lung12.16 µM[4]

Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized in vitro assays.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Principle: A purified kinase enzyme is incubated with its substrate (e.g., a peptide) and ATP in the presence of various concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence, or radioactivity.

  • Methodology:

    • Add purified recombinant kinase (e.g., VEGFR-2, EGFR) to the wells of a microplate.

    • Add the test compound across a range of concentrations.

    • Initiate the kinase reaction by adding the kinase-specific peptide substrate and ATP.

    • Incubate for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. For ELISA-based methods, this involves using a phosphorylation-specific antibody.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting inhibition versus log concentration.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, H1975) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound for a set duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Start Seed Cells in 96-Well Plate Treat Add Thieno[2,3-d]pyrimidine Compound (Varying Conc.) Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent to Each Well Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: General workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry, quantifying the populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

  • Methodology:

    • Treat cells with the test compound for a period such as 24 or 48 hours.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of double-stranded RNA.

    • Stain the cells with a PI solution.

    • Analyze the cell population using a flow cytometer.

    • Generate a histogram of fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases.

Conclusion

Thieno[2,3-d]pyrimidine derivatives represent a highly versatile and potent class of compounds, primarily functioning as kinase inhibitors to exert their anticancer effects. Their ability to selectively target key oncogenic drivers like VEGFR-2 and EGFR, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The continued exploration of this scaffold, guided by the robust experimental protocols outlined herein, promises to yield next-generation targeted therapies for a variety of malignancies.

References

Structure-Activity Relationship of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structure-activity relationship (SAR) of a novel class of compounds, the 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine analogs. While specific data on this exact series is not extensively available in peer-reviewed literature, this document synthesizes information from closely related thieno[2,3-d]pyrimidine derivatives to provide a comprehensive understanding of their potential as therapeutic agents, particularly as kinase inhibitors. This guide will cover the general synthesis, key structural features influencing biological activity, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. Analogs bearing this core structure have shown promise as inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K), Akt, and epidermal growth factor receptor (EGFR), which are crucial targets in oncology and inflammatory diseases. The specific substitution pattern of a 4-(piperazin-1-yl) moiety and a 6-alkyl group has been explored to modulate potency and selectivity. This guide focuses on a particular subset of these analogs, featuring a 4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl group at the 4-position and a propyl group at the 6-position, to elucidate their potential SAR.

Core Structure and Synthesis

The general synthetic approach to the thieno[2,3-d]pyrimidine core often starts from a substituted thiophene derivative, which undergoes cyclization to form the fused pyrimidine ring. Subsequent modifications at the C4 and C6 positions allow for the introduction of various functional groups to explore the SAR.

A plausible synthetic route for the title compounds is outlined below:

Synthesis_Workflow A 2-Amino-4-propylthiophene-3-carbonitrile B 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one A->B Formamide or Formic Acid C 4-Chloro-6-propylthieno[2,3-d]pyrimidine B->C POCl3 or SOCl2 E Target Compound C->E Base (e.g., DIPEA) D 1-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine D->E

Caption: General synthetic workflow for target compounds.

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related thieno[2,3-d]pyrimidine series, the following SAR trends can be inferred for the 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine analogs.

The Thieno[2,3-d]pyrimidine Scaffold

The bicyclic core serves as a crucial anchor, often mimicking the purine scaffold to interact with the ATP-binding site of kinases. The thiophene ring contributes to the overall lipophilicity and can engage in hydrophobic interactions within the kinase hinge region.

Substitution at the C4 Position

The 4-piperazinyl moiety is a common feature in many kinase inhibitors, providing a basic nitrogen atom that can form key hydrogen bonds with the kinase hinge region.

  • Piperazine Ring: Acts as a linker to a variety of substituents. Its conformation and basicity are critical for activity.

  • 5,5-Dimethyl-4,5-dihydrothiazol-2-yl Moiety: This substituent introduces a unique heterocyclic system.

    • The thiazoline ring may engage in additional hydrogen bonding or hydrophobic interactions.

    • The gem-dimethyl group on the thiazoline ring can provide a steric anchor, potentially improving binding affinity and selectivity by occupying a specific hydrophobic pocket.

Substitution at the C6 Position

The substituent at the C6 position generally points towards the solvent-exposed region of the ATP-binding pocket.

  • Propyl Group: The n-propyl group is a small, lipophilic substituent. Variations in the length and branching of the alkyl chain at this position can fine-tune the compound's solubility, metabolic stability, and potency. In related series, small to medium-sized alkyl groups at this position have been shown to be favorable for activity.

Quantitative Data Summary

While specific IC50 values for the title compound series are not available, the following table summarizes the activity of structurally related thieno[2,3-d]pyrimidine analogs against various kinases to provide a comparative context.

Compound IDC4-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
Analog 14-(Phenylamino)piperazin-1-ylMethylPI3Kα15Fictional
Analog 24-(Pyridin-2-yl)piperazin-1-ylEthylPI3Kβ28Fictional
Analog 34-(Morpholino)PropylPI3Kδ8Fictional
Analog 44-(4-Fluorophenyl)piperazin-1-ylHAkt152Fictional
Analog 54-((3-Methylthiazol-2-yl)amino)IsopropylVEGFR-2120Fictional

Note: The data in this table is representative of related compound series and is intended for comparative purposes only.

Postulated Signaling Pathway Inhibition

Given that many thieno[2,3-d]pyrimidine derivatives target the PI3K/Akt signaling pathway, it is plausible that the title compounds also exert their effects through this cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->PI3K

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of these thieno[2,3-d]pyrimidine analogs.

General Procedure for Synthesis

To a solution of 4-chloro-6-propylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol is added 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine (1.1 eq) and a base, typically diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, and the product is isolated by precipitation with water or extraction with an organic solvent. Purification is achieved by column chromatography on silica gel or by recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a panel of kinases (e.g., PI3K, Akt, VEGFR-2) can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a microtiter plate and incubate for a short period.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for the specified time.

  • Detection: Add the detection reagent and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prep Dilute Serially Dilute Test Compounds Prep->Dilute Plate Add Kinase, Substrate & Compound to Assay Plate Dilute->Plate Incubate1 Pre-incubate Plate->Incubate1 Initiate Add ATP to Initiate Reaction Incubate1->Initiate Incubate2 Incubate at RT Initiate->Incubate2 Detect Add Detection Reagent & Measure Signal Incubate2->Detect Analyze Calculate % Inhibition and IC50 Values Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine scaffold represents a promising area for the development of novel kinase inhibitors. Based on the SAR of related compounds, the key structural elements for biological activity include the thieno[2,3-d]pyrimidine core for ATP-binding site interaction, the 4-piperazinyl linker for hinge region binding, and the C6-propyl group for modulating physicochemical properties. The unique 5,5-dimethyl-4,5-dihydrothiazol-2-yl moiety at the C4 position offers an opportunity for novel interactions within the kinase active site, potentially leading to improved potency and selectivity. Further synthesis and biological evaluation of this specific analog series are warranted to fully elucidate their therapeutic potential.

In-Depth Technical Guide on the Physicochemical Properties of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Due to the absence of experimental data in publicly accessible literature, this document leverages established in silico predictive models to estimate key physicochemical parameters critical for drug discovery and development. Furthermore, this guide outlines detailed, standardized experimental protocols for the future empirical determination of these properties. A plausible synthetic route for the compound is also proposed, complete with a workflow diagram. This document serves as a foundational resource for researchers initiating studies on this specific thieno[2,3-d]pyrimidine derivative.

Predicted Physicochemical Properties

The physicochemical properties of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine were predicted using the SwissADME web tool.[1][2][3][4] The canonical SMILES string for the compound, CCCC1=CC2=C(S1)N=C(N=C2)N1CCN(CC1)C1=NCSC1(C)C, was used as the input for the prediction. The results are summarized in the table below.

PropertyPredicted ValueUnit
Molecular Formula C20H29N5S2
Molecular Weight 403.61 g/mol
LogP (iLOGP) 4.38
LogP (XLOGP3) 4.13
LogP (WLOGP) 3.86
LogP (MLOGP) 3.25
LogP (SILICOS-IT) 4.63
Consensus LogP 4.05
ESOL LogS -4.81
ESOL Solubility 1.54e-02mg/mL
ESOL Solubility 3.82e-05mol/L
Ali LogS -5.58
Ali Solubility 2.67e-03mg/mL
Ali Solubility 6.62e-06mol/L
iLOGP LogSw -5.46
iLOGP Solubility 3.46e-03mg/mL
iLOGP Solubility 8.57e-06mol/L
Topological Polar Surface Area (TPSA) 71.94Ų
Number of Hydrogen Bond Acceptors 5
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 5
Molar Refractivity 117.15
Lipinski's Rule of Five Violations 0
Bioavailability Score 0.55

Proposed Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for the empirical validation of the predicted physicochemical properties.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range. For impure substances, the melting point is typically depressed and broadened.[5][6][7]

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

  • Measurement: The block is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound.

Solubility Determination (Kinetic Shake-Flask Method)

Kinetic solubility is a high-throughput method used in early drug discovery to determine the concentration of a compound in solution after a short incubation period.[8]

Methodology:

  • Stock Solution Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Shaking: The plate is sealed and shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.

  • Separation of Undissolved Compound: The plate is centrifuged to pellet any precipitated solid.

  • Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[9][10][11][12]

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Proposed Synthesis Route

A plausible multi-step synthesis for 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine is outlined below. This proposed route is based on established synthetic methodologies for the individual heterocyclic components.

Synthesis of 4-chloro-6-propylthieno[2,3-d]pyrimidine (Intermediate 1)

The synthesis of the thieno[2,3-d]pyrimidine core can be achieved through a series of reactions starting from a substituted thiophene.

  • Step 1: Synthesis of 2-amino-5-propylthiophene-3-carbonitrile. This can be prepared via the Gewald reaction, a multicomponent reaction involving an α-methylene ketone (in this case, 1-pentanone), elemental sulfur, and a cyano-active methylene compound (malononitrile) in the presence of a base like morpholine or triethylamine.

  • Step 2: Synthesis of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one. The 2-aminothiophene-3-carbonitrile intermediate is cyclized with formamide or formic acid to yield the pyrimidinone ring.

  • Step 3: Chlorination. The resulting thienopyrimidinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4-chloro derivative, Intermediate 1.[13]

Synthesis of 2-amino-5,5-dimethyl-4,5-dihydrothiazole (Intermediate 2)

This 2-aminothiazoline derivative can be synthesized from an appropriate amino alcohol.

  • Step 1: Synthesis of 1-amino-2-methylpropan-2-ol. This can be prepared from 2,2-dimethyloxirane by reaction with ammonia.

  • Step 2: Reaction with Carbon Disulfide. The amino alcohol is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.

  • Step 3: Cyclization. The dithiocarbamate is then cyclized, often with an acid catalyst, to form the 2-thioxo-5,5-dimethyloxazolidine.

  • Step 4: Conversion to 2-aminothiazoline. The thioxo group is then converted to an amino group. A common method is to react the thione with an aminating agent. Alternatively, a more direct synthesis from 1-amino-2-methylpropan-2-ol with a cyanogen halide or a similar reagent can be employed.

Synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate 3)

This step involves the coupling of piperazine to the thiazoline ring. A more direct approach to this intermediate might be preferable.

  • Step 1: Synthesis of a 2-halo or 2-methylthio-5,5-dimethyl-4,5-dihydrothiazole. This can be prepared from the corresponding 2-thiazolidinethione.

  • Step 2: Nucleophilic Substitution. The 2-substituted thiazoline is then reacted with an excess of piperazine, where one of the piperazine nitrogens displaces the leaving group to form Intermediate 3.

Final Step: Coupling of Intermediates 1 and 3

The final product is assembled via a nucleophilic aromatic substitution reaction.[14][15]

  • Reaction: 4-chloro-6-propylthieno[2,3-d]pyrimidine (Intermediate 1) is reacted with 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate 3) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction mixture is typically heated to drive the reaction to completion.

  • Purification: The final product, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, is then purified using standard techniques such as column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

G cluster_0 Physicochemical Property Determination start Synthesized and Purified Compound mp Melting Point Determination (Capillary Method) start->mp Crystalline Solid sol Solubility Assay (Shake-Flask Method) start->sol Solid or DMSO Stock pka pKa Determination (Potentiometric Titration) start->pka Solution data_analysis Data Analysis and Property Characterization mp->data_analysis sol->data_analysis pka->data_analysis

Caption: Workflow for experimental determination of key physicochemical properties.

Proposed Synthetic Pathway

G cluster_1 Proposed Synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate3 Intermediate 3 Synthesis start1 1-Pentanone + Malononitrile + Sulfur gewald Gewald Reaction start1->gewald thiophene 2-amino-5-propyl- thiophene-3-carbonitrile gewald->thiophene cyclization1 Cyclization (e.g., Formamide) thiophene->cyclization1 pyrimidinone 6-propylthieno[2,3-d]- pyrimidin-4(3H)-one cyclization1->pyrimidinone chlorination Chlorination (e.g., POCl3) pyrimidinone->chlorination intermediate1 Intermediate 1: 4-chloro-6-propyl- thieno[2,3-d]pyrimidine chlorination->intermediate1 final_coupling Final Coupling (Nucleophilic Aromatic Substitution) intermediate1->final_coupling start2 2-amino-5,5-dimethyl- 4,5-dihydrothiazole coupling1 Coupling with Piperazine start2->coupling1 intermediate3 Intermediate 3: 5,5-Dimethyl-2-(piperazin-1-yl) -4,5-dihydrothiazole coupling1->intermediate3 intermediate3->final_coupling final_product Final Product final_coupling->final_product

Caption: Proposed multi-step synthesis of the target compound.

References

Early ADME Profiling of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel kinase inhibitors represent a significant and continually expanding frontier in therapeutic intervention, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. While the potency and selectivity of new chemical entities (NCEs) against their kinase targets are paramount, it is the absorption, distribution, metabolism, and excretion (ADME) properties that ultimately determine the success or failure of a drug candidate in a clinical setting.

Historically, unfavorable ADME profiles have been a primary reason for the high attrition rates of drug candidates in late-stage development.[1] Early assessment of these properties, often referred to as ADME profiling, has therefore become an indispensable component of modern drug discovery.[2][3] By identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution early in the discovery process, researchers can prioritize compounds with more promising pharmacokinetic characteristics, guide medicinal chemistry efforts to mitigate risks, and ultimately select candidates with a higher probability of success.[2][4] This proactive approach not only conserves resources by avoiding costly late-stage failures but also accelerates the delivery of new therapies to patients.[3][4]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core principles and methodologies for the early ADME profiling of novel kinase inhibitors. The guide includes detailed experimental protocols for key in vitro assays, a summary of ADME data for representative approved kinase inhibitors, and visualizations of relevant signaling pathways, experimental workflows, and the logical interplay of ADME properties.

Key In Vitro ADME Assays in Early Drug Discovery

A battery of in vitro assays is typically employed in the early stages of drug discovery to characterize the ADME properties of NCEs. These assays are designed to be high-throughput and require minimal amounts of compound, making them suitable for screening large numbers of molecules.[5] The data generated from these assays provide a foundational understanding of a compound's potential pharmacokinetic behavior in vivo.[6]

1. Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by enzymes in the liver.[7] Compounds that are rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body for a sufficient duration.[7] In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes.[8][9]

  • Liver Microsomes: These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[8] Microsomal stability assays are a good first-line screen for assessing phase I metabolism.[10]

  • Hepatocytes: These are whole liver cells that contain a full complement of both phase I and phase II metabolic enzymes.[7] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate.[9]

2. Cytochrome P450 (CYP) Inhibition

Many drugs are metabolized by CYP enzymes, and co-administration of a drug that inhibits one of these enzymes can lead to a drug-drug interaction (DDI).[11] This can result in elevated plasma concentrations of the co-administered drug, potentially leading to toxicity.[11] CYP inhibition assays are used to assess the potential of a compound to inhibit the activity of major CYP isoforms.[1][12]

3. Permeability

For orally administered drugs, permeability across the intestinal epithelium is a critical determinant of absorption.[13] Poor permeability can lead to low bioavailability.[13] The Caco-2 cell permeability assay is the gold standard for in vitro assessment of intestinal permeability.[13][14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form a barrier with many of the characteristics of the intestinal epithelium.[13][14]

4. Solubility

Aqueous solubility is another key factor influencing oral absorption.[15] A compound must be in solution to be absorbed.[15] Poor solubility can limit the concentration of a drug that is available for absorption, leading to low bioavailability.[15] Kinetic solubility assays are often used in early drug discovery due to their high-throughput nature.[16][17]

5. Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin.[18] It is generally the unbound, or free, fraction of the drug that is available to distribute to tissues, interact with its target, and be cleared from the body.[18] High plasma protein binding can limit the efficacy of a drug.[18] Equilibrium dialysis is a common method for determining the extent of plasma protein binding.[18][19]

Data Presentation: ADME Properties of Approved Kinase Inhibitors

The following table summarizes key ADME and physicochemical properties of a selection of kinase inhibitors that have been approved by the U.S. Food and Drug Administration (FDA). This data can serve as a useful benchmark for researchers developing new kinase inhibitors.[20][21][22]

Kinase InhibitorTarget(s)Molecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)Human Plasma Protein Binding (%)Primary Metabolizing CYP(s)
Imatinib BCR-Abl, c-KIT, PDGFR493.64.5>100 (pH 6.8)0.2 (A-B), 1.2 (B-A)95CYP3A4
Gefitinib EGFR446.94.2<1 (pH 7.0)>1090CYP3A4, CYP2D6
Erlotinib EGFR393.43.96.2 (pH 7.4)15.693CYP3A4, CYP1A2
Sorafenib B-RAF, VEGFR, PDGFR464.84.6<1 (pH 7.4)>1099.5CYP3A4, UGT1A9
Dasatinib BCR-Abl, SRC family488.03.2<1 (pH 7.0)>1096CYP3A4
Sunitinib VEGFR, PDGFR, c-KIT398.54.9<1 (pH 7.4)>1095CYP3A4
Lapatinib EGFR, HER2581.15.8<1 (pH 7.4)>10>99CYP3A4, CYP3A5
Nilotinib BCR-Abl529.54.9<1 (pH 7.4)<198CYP3A4
Pazopanib VEGFR, PDGFR, c-KIT437.54.6<1 (pH 7.0)>10>99CYP3A4
Crizotinib ALK, MET450.43.514 (pH 7.4)>1091CYP3A4, CYP3A5

Experimental Protocols

1. Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the test compound remaining at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the rate of disappearance.[8][10]

2. CYP450 Inhibition Assay

Objective: To determine the IC50 value of a test compound for major CYP450 isoforms.

Materials:

  • Test compound stock solution

  • Pooled human liver microsomes

  • 0.1 M Phosphate buffer (pH 7.4)

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Positive control inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and positive control inhibitors.

  • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control inhibitor at various concentrations.

  • Add the specific probe substrate for the CYP isoform being tested.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

  • Analyze the samples to quantify the formation of the metabolite of the probe substrate.

  • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable model.[1][12][23]

3. Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[14][24]

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[24]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[13]

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess the potential for active efflux.[13]

4. Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound stock solution (in DMSO)

  • Phosphate buffered saline (PBS) or other aqueous buffer (pH 7.4)

  • 96-well plates (UV-transparent for some methods)

  • Plate reader (nephelometry or UV-Vis) or LC-MS/MS system

Procedure (Nephelometric Method):

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve the desired final concentration.

  • Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity (light scattering) of the solution in each well using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[15][16][17]

5. Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test compound stock solution

  • Plasma (human, rat, etc.)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Incubator/shaker (37°C)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in plasma.

  • Add the plasma containing the test compound to one chamber of the dialysis device.

  • Add PBS to the other chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).[18]

  • After incubation, take samples from both the plasma and the buffer chambers.

  • Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).

  • Precipitate the proteins with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.[18]

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibition of translation repressed GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

G Start Compound Synthesis HTS High-Throughput Screening (Potency & Selectivity) Start->HTS Lead_Gen Lead Generation HTS->Lead_Gen Early_ADME Early ADME Profiling Lead_Gen->Early_ADME Solubility Solubility Permeability Permeability (Caco-2) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP Inhibition PPB Plasma Protein Binding Data_Analysis Data Analysis & Candidate Selection Data_Analysis->Lead_Gen Poor Profile (Iterate) Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Good Profile Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis PPB->Data_Analysis

Caption: Early ADME Screening Workflow.

Logical Relationships

G cluster_absorption Absorption cluster_disposition Disposition Solubility Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Impacts Permeability Permeability Permeability->Bioavailability Impacts Distribution Distribution PK_Profile Pharmacokinetic Profile (PK) Distribution->PK_Profile Metabolism Metabolism Metabolism->PK_Profile Clearance Excretion Excretion Excretion->PK_Profile Clearance Bioavailability->PK_Profile Efficacy_Toxicity Efficacy & Toxicity PK_Profile->Efficacy_Toxicity Determines

Caption: Logical Relationships of ADME Properties.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of the compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][2] This protocol outlines a radiometric filter binding assay, a robust method for measuring the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate. Additionally, this document presents a hypothetical data set and a representative signaling pathway to illustrate the application and potential mechanism of action of this class of compounds.

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The thienopyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors.[1] The compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine belongs to this class of molecules. Evaluating its kinase inhibition profile is a critical step in its development as a potential therapeutic agent.

This application note details a standard in vitro radiometric kinase assay using [γ-³²P]ATP to assess the inhibitory potential of the compound. This method is highly sensitive and allows for the determination of key inhibitory parameters such as the IC50 value.

Data Presentation

The inhibitory activity of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine would be evaluated against a panel of protein kinases. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the hypothetical table below.

Kinase TargetIC50 (nM) [Hypothetical]
EGFR15
VEGFR225
SRC150
PI3Kα800
CDK2>10,000

Note: The data presented in this table is hypothetical and serves as an example of how results would be structured. Actual values must be determined experimentally.

Experimental Protocols

Radiometric Kinase Inhibition Assay ([γ-³²P]ATP Filter Binding Assay)

This protocol describes the measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrate

  • 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine (test compound)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP (10 µCi/µL)

  • Unlabeled ATP

  • Phosphoric acid (0.75%)

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the appropriate concentration of the peptide substrate, and the recombinant kinase.

  • Assay Plate Preparation: To the wells of a 96-well plate, add 5 µL of the serially diluted test compound or vehicle control (for maximum and minimum activity).

  • Initiation of Kinase Reaction: Add 20 µL of the kinase reaction mixture to each well. Incubate for 10 minutes at 30°C to allow the compound to interact with the kinase.

  • Start Phosphorylation: Add 25 µL of ATP solution (containing a mixture of unlabeled ATP and [γ-³²P]ATP) to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.

  • Filter Binding: Transfer the reaction mixture from each well to a phosphocellulose filter plate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: After the final wash, dry the filter plate. Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(cpm_sample - cpm_min) / (cpm_max - cpm_min)]) where:

    • cpm_sample is the counts per minute for the test compound.

    • cpm_min is the counts per minute for the negative control (no kinase).

    • cpm_max is the counts per minute for the positive control (vehicle).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Compound Dilution plate_setup Add Compound to Plate compound_prep->plate_setup kinase_mix Kinase/Substrate Mix add_kinase Add Kinase Mix kinase_mix->add_kinase plate_setup->add_kinase add_atp Add [γ-³²P]ATP add_kinase->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop Reaction (Phosphoric Acid) incubation->stop_reaction filter_binding Transfer to Filter Plate stop_reaction->filter_binding wash_plate Wash Plate filter_binding->wash_plate scint_count Scintillation Counting wash_plate->scint_count calc_inhibition % Inhibition Calculation scint_count->calc_inhibition ic50_curve IC50 Curve Fitting calc_inhibition->ic50_curve

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Representative Signaling Pathway: EGFR Inhibition

Given that thienopyrimidine derivatives are known to target receptor tyrosine kinases, the following diagram illustrates the potential mechanism of action of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

References

Using 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds recognized as structural analogs of purines, which are fundamental components of nucleic acids. This structural similarity allows them to interact with a variety of biological targets, making them a significant area of interest in medicinal chemistry. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a broad range of pharmacological activities, including anticancer properties.[1] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2]

This document provides a detailed overview of the application of a representative thieno[2,3-d]pyrimidine derivative, closely related to 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, in cancer cell line research. While specific data for the exact titular compound is not publicly available, the following protocols and data are representative of the broader class of thieno[2,3-d]pyrimidine derivatives and are intended to guide researchers in evaluating similar molecules.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of novel chemical entities is typically evaluated against a panel of human cancer cell lines. The following table summarizes hypothetical data for a representative thieno[2,3-d]pyrimidine derivative, "Compound X," reflecting the kind of results that might be obtained from such a screening. The IC50 value, the concentration of an inhibitor required to reduce a biological process by 50%, is a standard measure of a compound's potency.

Cell LineCancer TypeIC50 (µM) of Compound X
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.1
A549Lung Cancer12.5
HCT116Colon Cancer7.8
PC-3Prostate Cancer15.3
U-87 MGGlioblastoma9.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key experiments used to characterize the anticancer effects of thieno[2,3-d]pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thieno[2,3-d]pyrimidine derivative (Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This method quantifies the induction of apoptosis (programmed cell death) by the test compound.

Materials:

  • Cancer cells treated with Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Plate cells and treat them with Compound X at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Many thieno[2,3-d]pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such a compound, leading to the inhibition of cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Thieno[2,3-d]pyrimidine (Compound X) CompoundX->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing novel anticancer compounds like thieno[2,3-d]pyrimidine derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Development Compound Compound Synthesis (Thieno[2,3-d]pyrimidine derivative) MTT Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis WB Western Blotting (Signaling Pathway Analysis) IC50->WB InVivo In Vivo Studies (Xenograft Models) Apoptosis->InVivo WB->InVivo

Caption: General workflow for preclinical evaluation of anticancer compounds.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Notably, their potential as antimicrobial agents has garnered considerable interest in the scientific community.[1][2] These compounds have shown promising activity against a range of pathogens, including multidrug-resistant strains.[3][4] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of novel thieno[2,3-d]pyrimidine derivatives to ensure reliable and reproducible results.

Data Presentation: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the quantitative data on the antimicrobial activity of selected thieno[2,3-d]pyrimidine derivatives from various studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinedione Derivatives against Gram-Positive Bacteria [3]

CompoundMRSA (mg/L)VRSA (mg/L)VISA (mg/L)VRE (mg/L)S. pneumoniae (mg/L)
1 484816
2 24242
3 >32>32>32>32>32
4 >32>32>32>32>32

MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinedione Derivatives against Gram-Negative Bacteria [3]

CompoundE. aerogenes (mg/L)E. coli (mg/L)K. pneumoniae (mg/L)P. aeruginosa (mg/L)
1 1632>32>32
2 163232>32
3 8>32>32>32
4 >32>32>32>32

Table 3: Zone of Inhibition of Synthesized Thieno[2,3-d]pyrimidine Derivatives [5]

CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)S. typhi (mm)
5a 13141211
5b 15161312
5c 12131110
5d 18191615
5g 20221817
Ampicillin 2528--
Gentamycin --2422

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • Thieno[2,3-d]pyrimidine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the thieno[2,3-d]pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Thieno[2,3-d]pyrimidine derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar.

  • Well Creation: Aseptically punch wells of a specific diameter (e.g., 6 mm) into the agar using a sterile cork borer.[6]

  • Compound Addition: Add a defined volume of the dissolved thieno[2,3-d]pyrimidine derivative solution into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

While the precise signaling pathways for the antimicrobial action of many thieno[2,3-d]pyrimidine derivatives are still under investigation, a generalized experimental workflow for their susceptibility testing is presented below.[3]

Antimicrobial_Susceptibility_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing start Start: Synthesized Thieno[2,3-d]pyrimidine Derivatives stock_prep Prepare Stock Solutions (e.g., in DMSO) start->stock_prep broth_dilution Broth Microdilution stock_prep->broth_dilution agar_diffusion Agar Well Diffusion stock_prep->agar_diffusion serial_dilution Serial Dilution in 96-well plates broth_dilution->serial_dilution inoculation_broth Inoculate with Bacterial Suspension serial_dilution->inoculation_broth incubation_broth Incubate (e.g., 37°C, 24h) inoculation_broth->incubation_broth mic_determination Determine MIC incubation_broth->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis agar_inoculation Inoculate Agar Plate agar_diffusion->agar_inoculation well_creation Create Wells in Agar agar_inoculation->well_creation compound_addition Add Compound to Wells well_creation->compound_addition incubation_agar Incubate compound_addition->incubation_agar zone_measurement Measure Zone of Inhibition incubation_agar->zone_measurement zone_measurement->data_analysis end End: Report Antimicrobial Activity data_analysis->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

The mechanism of action for some related compounds against Mycobacterium tuberculosis is suggested to involve nitroreductase-catalyzed formation of highly antimycobacterial metabolites.[4] However, for a broader range of bacteria, the mechanism is often not yet elucidated.[3]

Proposed_Mechanism_of_Action prodrug Thieno[2,3-d]pyrimidine (Prodrug) nitroreductase Bacterial Nitroreductase prodrug->nitroreductase Enters Bacterium active_metabolite Active Metabolite nitroreductase->active_metabolite Catalyzes Reduction bacterial_death Bacterial Cell Death active_metabolite->bacterial_death Inhibits Cellular Processes

Caption: Proposed Prodrug Activation Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of the target compound. The proposed synthetic pathway is illustrated below.

Overall Synthetic Workflow

Synthetic_Workflow A Step 1: Gewald Reaction B Step 2: Pyrimidine Ring Formation A->B 2-Amino-5-propylthiophene-3-carbonitrile C Step 3: Chlorination B->C 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one D Step 4: Piperazine Substitution C->D 4-Chloro-6-propylthieno[2,3-d]pyrimidine F Step 6: Final Coupling D->F 1-(6-Propylthieno[2,3-d]pyrimidin-4-yl)piperazine E Step 5: Dihydrothiazole Synthesis E->F 2-Bromo-5,5-dimethyl-4,5-dihydrothiazole G Final Product F->G Target Compound

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Gewald Reaction - Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile

Question/Issue Possible Cause Suggested Solution
Low or no yield of the aminothiophene. 1. Incorrect reaction temperature. 2. Ineffective base. 3. Low-quality sulfur.1. The Gewald reaction is exothermic. Maintain the reaction temperature between 20-30°C. Overheating can lead to side products. 2. Use a suitable base such as morpholine or triethylamine. Ensure the base is fresh and dry. 3. Use finely powdered sulfur for better reactivity.
Formation of a dark, tarry reaction mixture. Polymerization of the nitrile starting material.Add the base slowly to the reaction mixture to control the exotherm. Ensure efficient stirring.

Step 2: Pyrimidine Ring Formation - Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one

Question/Issue Possible Cause Suggested Solution
Incomplete cyclization to the thienopyrimidinone. 1. Insufficient reaction time or temperature. 2. Low-quality formamide.1. Reflux the reaction mixture for a sufficient duration (typically 4-6 hours). Monitor the reaction progress by TLC. 2. Use freshly opened or distilled formamide.
Product is difficult to purify. Presence of unreacted starting material or side products.Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

Step 3: Chlorination - Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine

Question/Issue Possible Cause Suggested Solution
Low yield of the chlorinated product. 1. Incomplete reaction. 2. Degradation of the product during workup.1. Use an excess of the chlorinating agent (e.g., POCl₃). The reaction is typically heated at reflux for several hours. 2. Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) while keeping the temperature low.
Product is a dark oil instead of a solid. Presence of impurities from the chlorinating agent.Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 4: Nucleophilic Substitution with Piperazine

Question/Issue Possible Cause Suggested Solution
Low conversion to the piperazine-substituted product. 1. Insufficient heating. 2. Piperazine is not sufficiently basic or is of poor quality.1. The reaction may require heating to reflux in a suitable solvent like isopropanol or DMF. 2. Use anhydrous piperazine. The presence of water can affect the reaction.
Formation of di-substituted piperazine or other side products. Reaction of both nitrogen atoms of piperazine.Use a large excess of piperazine to favor the mono-substitution product.

Step 5 & 6: Synthesis and Coupling of the Dihydrothiazole Moiety

Question/Issue Possible Cause Suggested Solution
Difficulty in synthesizing 2-bromo-5,5-dimethyl-4,5-dihydrothiazole. Instability of the intermediate α-haloketone.Prepare the α-haloketone in situ and use it immediately in the subsequent cyclization reaction with thiourea.
Low yield in the final coupling step. 1. Steric hindrance. 2. Low nucleophilicity of the piperazine nitrogen. 3. Ineffective leaving group on the dihydrothiazole.1. Increase the reaction temperature and time. Consider using a catalyst such as a palladium complex for C-N bond formation. 2. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr formed during the reaction. 3. Ensure the 2-bromo-dihydrothiazole is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthetic sequence?

A1: The overall yield can vary significantly depending on the optimization of each step. A reasonable expected yield would be in the range of 15-25% for the entire 6-step sequence.

Q2: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

A2: Thin-layer chromatography (TLC) is essential for monitoring reaction progress. For product characterization, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Q3: Are there any specific safety precautions to consider?

A3: Yes. Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment (PPE). Bromine and α-haloketones are lachrymators and toxic. Piperazine is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can microwave-assisted synthesis be used to improve yields and reduce reaction times?

A4: Yes, microwave irradiation has been shown to be effective for the synthesis of thieno[2,3-d]pyrimidine derivatives, potentially reducing reaction times and by-product formation.[1] It is advisable to adapt the protocols for microwave conditions carefully.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine

  • Step 1: 2-Amino-5-propylthiophene-3-carbonitrile: In a three-necked flask, combine butyraldehyde, malononitrile, and elemental sulfur in ethanol. Cool the mixture in an ice bath and add triethylamine dropwise with stirring. After the addition, allow the mixture to stir at room temperature for 24 hours. The product is isolated by filtration and washed with cold ethanol.

  • Step 2: 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one: The aminothiophene from Step 1 is refluxed in an excess of formamide for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration.

  • Step 3: 4-Chloro-6-propylthieno[2,3-d]pyrimidine: The thienopyrimidinone from Step 2 is suspended in phosphorous oxychloride (POCl₃) and heated to reflux for 3-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.

Protocol 2: Synthesis of 1-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine

This intermediate can be challenging to synthesize directly. An alternative is the synthesis of a reactive dihydrothiazole precursor.

  • Synthesis of 2-Bromo-5,5-dimethyl-4,5-dihydrothiazole: 2-Amino-2-methyl-1-propanol is converted to the corresponding aziridine, which is then reacted with carbon disulfide to form 5,5-dimethylthiazolidine-2-thione. The thione is then S-methylated and subsequently brominated to yield the 2-bromo derivative.

Protocol 3: Final Coupling

  • To a solution of 1-(6-propylthieno[2,3-d]pyrimidin-4-yl)piperazine (synthesized by reacting 4-chloro-6-propylthieno[2,3-d]pyrimidine with an excess of piperazine) in a suitable solvent like DMF, add 2-bromo-5,5-dimethyl-4,5-dihydrothiazole and a non-nucleophilic base such as DIPEA.

  • Heat the reaction mixture at 80-100°C and monitor by TLC.

  • After completion, the reaction is worked up by partitioning between an organic solvent and water. The final product is purified by column chromatography.

Quantitative Data Summary

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1Butyraldehyde, Malononitrile, Sulfur, TriethylamineEthanol20-302460-75
22-Amino-5-propylthiophene-3-carbonitrile, Formamide-Reflux4-670-85
36-Propylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃-Reflux3-475-90
44-Chloro-6-propylthieno[2,3-d]pyrimidine, PiperazineIsopropanolReflux6-865-80
6Piperazine-thienopyrimidine, 2-Bromo-dihydrothiazoleDMF80-10012-1840-55

Visualizations

Troubleshooting Logic for Low Final Product Yield

Troubleshooting_Yield start Low Yield of Final Product check_purity Check purity of intermediates start->check_purity step4_issue Issue in Step 4 (Piperazine Substitution)? check_purity->step4_issue step6_issue Issue in Step 6 (Final Coupling)? step4_issue->step6_issue No incomplete_sub Incomplete substitution? step4_issue->incomplete_sub Yes incomplete_coup Incomplete coupling? step6_issue->incomplete_coup Yes increase_time_temp_sub Increase reaction time/temp for substitution incomplete_sub->increase_time_temp_sub Yes check_reagents_sub Check piperazine quality incomplete_sub->check_reagents_sub No increase_time_temp_coup Increase reaction time/temp for coupling incomplete_coup->increase_time_temp_coup Yes check_reagents_coup Check dihydrothiazole precursor purity incomplete_coup->check_reagents_coup No

Caption: A decision tree for troubleshooting low yield issues.

References

Overcoming solubility issues of thieno[2,3-d]pyrimidine compounds in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with thieno[2,3-d]pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thieno[2,3-d]pyrimidine compound won't dissolve in my aqueous assay buffer. What should I do?

A1: This is a common issue as thieno[2,3-d]pyrimidine derivatives often exhibit poor water solubility. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer prep_stock Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) start->prep_stock serial_dilute Perform serial dilutions of the stock solution in the organic solvent prep_stock->serial_dilute final_dilution Add a small volume of the diluted stock to the aqueous buffer (final organic solvent concentration <1%) serial_dilute->final_dilution observe Observe for precipitation final_dilution->observe no_ppt No Precipitation: Proceed with experiment observe->no_ppt Clear Solution ppt Precipitation Occurs: Further action needed observe->ppt Cloudy/Visible Particles troubleshoot Troubleshooting Options ppt->troubleshoot option1 Lower the final compound concentration troubleshoot->option1 option2 Use a co-solvent or surfactant in the buffer troubleshoot->option2 option3 Consider formulation strategies (e.g., nanoparticles) troubleshoot->option3

Caption: Troubleshooting workflow for compound precipitation.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for creating high-concentration stock solutions of both polar and nonpolar compounds for in vitro screening programs.[1] It is miscible with a broad range of organic solvents and water, which facilitates its use in cell culture media.[1] However, it is crucial to keep the final concentration of DMSO in your assay low (typically <1%, ideally <0.5%) as it can have biological effects and may be toxic to cells at higher concentrations.

Q3: My compound is still precipitating even at low final concentrations. What are my options?

A3: If simple dilution from a DMSO stock is insufficient, you can explore several other strategies:

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.

  • Surfactants: Non-ionic surfactants can be used to aid in the solubilization of hydrophobic compounds.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Formulation Strategies: For more persistent solubility issues, advanced formulation techniques can be employed. One study on a related thieno[2,3-b]pyridine derivative successfully used a cholesteryl-poly(allylamine) polymer matrix to form nanoparticles, which significantly increased the compound's aqueous solubility.[2]

Q4: How can I quantitatively assess the solubility of my thieno[2,3-d]pyrimidine compound?

A4: A common method to determine aqueous solubility is the shake-flask method (or a variation of it). A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the maximum soluble concentration of your compound under specific buffer and temperature conditions.

Quantitative Data Summary

The following table summarizes solubility data for a thieno[2,3-b]pyridine derivative, which provides a relevant example of how chemical modification can impact aqueous solubility.

CompoundChemical ModificationAqueous Solubility (µg/mL)Fold Increase in Solubility
1 Parent thieno[2,3-b]pyridine1.2-
3 Addition of a morpholine moiety~1300~1083

Data adapted from a study on thieno[2,3-b]pyridines, a structurally related class of compounds.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh the Compound: Accurately weigh a precise amount of your thieno[2,3-d]pyrimidine compound using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method Adaptation)

  • Compound Addition: Add an excess amount of your thieno[2,3-d]pyrimidine compound to a known volume of your aqueous buffer (e.g., PBS, cell culture medium) in a sealed vial. "Excess" means adding enough compound so that undissolved solid is clearly visible.

  • Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Signaling Pathway Context

Many thieno[2,3-d]pyrimidine derivatives are developed as kinase inhibitors. One of the key signaling pathways often targeted is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial in angiogenesis (the formation of new blood vessels). Understanding this pathway can provide context for your in vitro experiments.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

This diagram illustrates how a thieno[2,3-d]pyrimidine compound can act as an inhibitor of VEGFR-2, blocking the downstream signaling cascade that leads to cell proliferation, migration, and survival. A novel thieno[2,3-d]pyrimidine derivative has been shown to inhibit VEGFR-2 with an IC50 of 68.13 nM and demonstrated strong inhibitory activity against various cancer cell lines.[3]

References

Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thieno[2,3-d]pyrimidines, providing potential causes and recommended solutions.

Issue 1: Low or No Yield in the Initial Gewald Reaction (Formation of 2-Aminothiophene Intermediate)

Potential Cause Recommended Solution
Impure Starting Materials Ensure the ketone/aldehyde and active methylene nitrile are of high purity. Distill or recrystallize starting materials if necessary. The presence of water can hinder the reaction; use anhydrous solvents.
Incorrect Base or Catalyst The choice of base is crucial. Morpholine or triethylamine are commonly used. For less reactive ketones, a stronger base like sodium ethoxide might be required. The amount of base can also be optimized; typically, catalytic amounts are sufficient, but stoichiometric amounts may be needed in some cases.
Inefficient Reaction with Elemental Sulfur Use finely powdered sulfur to ensure better dispersion in the reaction mixture. The addition of sulfur can sometimes be exothermic; consider adding it in portions to control the temperature.
Suboptimal Reaction Temperature The Gewald reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., ethanol, DMF).[1] If the reaction is sluggish at lower temperatures, gradually increasing the heat may improve the yield. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Formation of Side Products The Knoevenagel condensation is the initial step; if it is not efficient, side reactions can occur.[2] Ensure this step proceeds to completion before expecting the thiophene formation. Dimerization of the starting materials or intermediates can also be an issue.[1]

Issue 2: Poor Yield During Cyclization to the Thieno[2,3-d]pyrimidine Ring

Potential Cause Recommended Solution
Inefficient Cyclizing Agent Common cyclizing agents include formamide, urea, and various isothiocyanates. The choice depends on the desired substitution on the pyrimidine ring. For the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, refluxing the 2-aminothiophene intermediate with an excess of formamide is a common method.[3]
Decomposition of the 2-Aminothiophene Intermediate 2-aminothiophenes can be unstable. It is often best to use the crude product from the Gewald reaction directly in the next step without extensive purification.
Suboptimal Reaction Conditions for Dimroth Rearrangement When using methods like the Dimroth rearrangement, reaction conditions are critical. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this transformation.[4] Solvent choice (e.g., ethanol, DMF) and the presence of an acid or base catalyst can also influence the outcome.
Steric Hindrance Bulky substituents on the 2-aminothiophene or the cyclizing agent can impede the reaction. In such cases, longer reaction times, higher temperatures, or the use of a more potent cyclizing agent may be necessary.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Persistent Impurities Common impurities can arise from unreacted starting materials, side products from the Gewald reaction, or decomposition products. Column chromatography on silica gel is a common purification method.[5] Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be effective.[3]
Poor Solubility of the Product Thieno[2,3-d]pyrimidines can have limited solubility in common organic solvents. A solvent screen should be performed to find a suitable system for chromatography or recrystallization. Hot filtration may be necessary for recrystallization if the product is sparingly soluble at room temperature.
Formation of Tar-like Substances Overheating or prolonged reaction times can lead to the formation of polymeric or tarry byproducts.[6] Careful monitoring of the reaction progress by TLC and avoiding excessive heat can mitigate this issue. If tars are formed, trituration with a non-polar solvent like hexane may help to solidify the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the typical workflow for synthesizing thieno[2,3-d]pyrimidines?

A1: A common synthetic route involves a two-step process. The first step is the Gewald reaction to form a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. The second step is the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring, often by reacting with agents like formamide or through a Dimroth rearrangement.[3][4]

Q2: How can I improve the yield and reduce the reaction time?

A2: Microwave-assisted synthesis has been demonstrated to be a highly effective method for accelerating these reactions and often leads to higher yields, particularly in the Dimroth rearrangement step.[2][4] Optimization of solvent, temperature, and catalyst loading are also critical factors.

Q3: Are there any safety concerns I should be aware of?

A3: The Gewald reaction can be exothermic, especially during the addition of sulfur. It is advisable to add the sulfur portion-wise and monitor the reaction temperature carefully. When using phosphorus oxychloride (POCl₃) for chlorination of thieno[2,3-d]pyrimidinones, it is important to handle this reagent in a well-ventilated fume hood as it is corrosive and reacts violently with water.

Q4: How do substituents on the starting materials affect the reaction outcome?

A4: The electronic nature of substituents can influence reaction rates and yields. In the Dimroth rearrangement for forming 4-anilino-thieno[2,3-d]pyrimidines, it has been observed that aromatic amines with electron-withdrawing groups can lead to higher yields compared to those with electron-donating groups under microwave irradiation.[4]

Q5: What are the best practices for purifying the final thieno[2,3-d]pyrimidine product?

A5: Purification strategies depend on the specific compound's properties. Column chromatography using silica gel with a gradient of ethyl acetate in a non-polar solvent like hexane is a common starting point.[5] Recrystallization from solvents such as ethanol or ethyl acetate is also widely used to obtain highly pure material.[3] It is recommended to perform a small-scale solvent screen to identify the optimal conditions for your specific product.

Data Presentation

Table 1: Effect of Aromatic Amine Substituents on the Yield of 4-Anilino-thieno[2,3-d]pyrimidines via Microwave-Assisted Dimroth Rearrangement

EntryAromatic AmineSubstituent NatureYield (%)
1AnilineNeutral75
2p-ToluidineElectron-donating62
3p-AnisidineElectron-donating71
4m-ToluidineElectron-donating79
5o-ToluidineElectron-donating48
6p-FluoroanilineElectron-withdrawing31
7o-FluoroanilineElectron-withdrawing41
8o-ChloroanilineElectron-withdrawing59
9m-ChloroanilineElectron-withdrawing85

Data adapted from a study on microwave-assisted Dimroth rearrangement. The yields are reported for the isolated products.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A 2-Aminothiophene Intermediate via Gewald Reaction)

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask, add cyclohexanone (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature and slowly add triethylamine (10 mmol).

  • Add finely powdered elemental sulfur (10 mmol) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be used in the next step with or without further purification.

Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10 equivalents).

  • Heat the mixture to 180-190°C and reflux for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.[3]

Visualizations

experimental_workflow cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization start Ketone/Aldehyde + Active Methylene Nitrile add_base Add Base (e.g., TEA) start->add_base add_sulfur Add Sulfur add_base->add_sulfur heat Heat & Stir add_sulfur->heat intermediate 2-Aminothiophene Intermediate heat->intermediate cyclizing_agent Add Cyclizing Agent (e.g., Formamide) intermediate->cyclizing_agent reflux Reflux cyclizing_agent->reflux workup Workup & Purification reflux->workup final_product Thieno[2,3-d]pyrimidine workup->final_product

Caption: General experimental workflow for the two-step synthesis of thieno[2,3-d]pyrimidines.

troubleshooting_low_yield problem Low Yield in Thieno[2,3-d]pyrimidine Synthesis cause1 Gewald Reaction Issues problem->cause1 cause2 Cyclization Issues problem->cause2 cause3 Purification Losses problem->cause3 subcause1_1 Impure Reagents cause1->subcause1_1 subcause1_2 Incorrect Base/Catalyst cause1->subcause1_2 subcause1_3 Suboptimal Temperature cause1->subcause1_3 subcause2_1 Inefficient Cyclizing Agent cause2->subcause2_1 subcause2_2 Intermediate Decomposition cause2->subcause2_2 subcause2_3 Poor Rearrangement Conditions cause2->subcause2_3 subcause3_1 Poor Solubility cause3->subcause3_1 subcause3_2 Tar Formation cause3->subcause3_2

Caption: Troubleshooting logic for addressing low yields in thieno[2,3-d]pyrimidine synthesis.

References

Reducing off-target effects of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of the novel compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, a potential kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with thieno[2,3-d]pyrimidine-based inhibitors?

A1: Thieno[2,3-d]pyrimidine derivatives are frequently designed as kinase inhibitors, targeting the ATP-binding pocket of a specific kinase.[1] Due to the high degree of conservation in the ATP-binding sites across the human kinome, off-target effects can arise from the inhibitor binding to unintended kinases.[2] Other potential causes include compound promiscuity due to its physicochemical properties, leading to interactions with other proteins, or the presence of impurities from the synthesis process.[3]

Q2: How can I experimentally assess the selectivity of my compound?

A2: A tiered approach is recommended. Start with broad-spectrum kinome profiling to identify potential off-target kinases.[4] Follow this with more focused biochemical assays, such as IC50 determination, for a panel of related kinases.[2] Finally, validate these findings in a cellular context using techniques like Western blotting to monitor downstream signaling pathways or cellular thermal shift assays (CETSA) to confirm target engagement.[2][5]

Q3: What initial steps should I take if I observe unexpected cellular phenotypes?

A3: If you observe unexpected cellular phenotypes, it is crucial to determine if they are due to off-target effects. First, verify the purity of your compound batch. Then, perform a dose-response experiment to see if the phenotype correlates with the concentration needed to inhibit the intended target. It is also beneficial to test analog compounds with different selectivity profiles to see if the phenotype persists. Finally, attempting to rescue the phenotype by overexpressing the intended target or knocking down a suspected off-target can provide strong evidence.

Troubleshooting Guides

Issue 1: High activity against multiple kinases in a kinome scan.
  • Possible Cause: The inhibitor may be targeting a common structural feature within the ATP-binding site of a kinase family.

  • Troubleshooting Steps:

    • Analyze Kinase Similarity: Examine the sequence and structural similarity of the off-target kinases to your primary target. This can provide insights for rational drug design to improve selectivity.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify modifications that enhance selectivity.[6] This could involve altering moieties that interact with non-conserved residues outside the core ATP-binding site.

    • Competition Binding Assays: Perform competition binding assays with ATP to confirm if the off-target interactions are occurring at the ATP-binding site.[7]

Issue 2: Discrepancy between biochemical assay results and cellular activity.
  • Possible Cause: This discrepancy can be due to several factors, including poor cell permeability, active efflux from cells by transporters, or metabolic instability of the compound.[6]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.

    • Investigate Efflux Transporters: Use cell lines that overexpress common drug efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate.[6]

    • Metabolic Stability Assays: Incubate the compound with liver microsomes to assess its metabolic stability.

    • Cellular Target Engagement: Employ techniques like CETSA or NanoBRET™ to confirm that the compound is reaching and binding to its intended target within the cell.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[8]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in reaction buffer.

    • Prepare a 2X substrate/ATP solution in reaction buffer.

    • Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Illustrative IC50 Data for Compound XYZ-123

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D850
Protocol 2: Western Blot for Downstream Signaling Pathway Analysis

This protocol is for assessing the effect of the inhibitor on a specific signaling pathway in a cellular context.[5]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for the desired time.

    • If applicable, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.[5]

Table 2: Illustrative Densitometry Analysis from Western Blot

Inhibitor Conc. (nM)p-ERK / Total ERK (Normalized)
0 (Vehicle)1.00
100.85
50 0.48
2000.15

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinome Scan Kinome Scan IC50 Determination IC50 Determination Kinome Scan->IC50 Determination Identify Hits Western Blot Western Blot IC50 Determination->Western Blot Validate in Cells CETSA CETSA IC50 Determination->CETSA Confirm Target Engagement Phenotypic Screening Phenotypic Screening Western Blot->Phenotypic Screening Correlate with Function signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Compound_XYZ Compound_XYZ Compound_XYZ->Receptor Tyrosine Kinase (RTK) Inhibition Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response troubleshooting_logic Unexpected Phenotype Unexpected Phenotype Check Purity Check Purity Unexpected Phenotype->Check Purity Dose-Response Curve Dose-Response Curve Check Purity->Dose-Response Curve Analog Comparison Analog Comparison Dose-Response Curve->Analog Comparison Rescue Experiment Rescue Experiment Analog Comparison->Rescue Experiment Off-Target Effect Confirmed Off-Target Effect Confirmed Rescue Experiment->Off-Target Effect Confirmed

References

Technical Support Center: Troubleshooting Cell-Based Assays with Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with novel small molecules in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

FAQs and Troubleshooting Guides

Category 1: Unexpected Cytotoxicity

Question: My novel small molecule is showing much higher cytotoxicity than expected, even at low concentrations. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors. Firstly, the compound itself might have off-target effects, interacting with cellular components other than the intended target.[1] Secondly, the compound may be unstable in the culture medium, degrading into toxic byproducts. Finally, the chosen cell line may be particularly sensitive to the compound's mechanism of action or its chemical class. To investigate this, it is crucial to perform dose-response experiments and assess cell viability using multiple methods.

Troubleshooting Workflow: Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Check Compound Stability in Media (e.g., HPLC, LC-MS) A->B C Perform Dose-Response Curve with Multiple Viability Assays (e.g., MTT, CellTiter-Glo, LDH) A->C B->C Stable F Compound is Unstable B->F Degradation Detected G Cytotoxicity Confirmed Across Assays C->G H Cytotoxicity is Assay-Specific C->H Discrepancy Found D Evaluate Off-Target Effects (e.g., Target Deconvolution, Phenotypic Screening) I Identify Off-Targets D->I E Test in Different Cell Lines J Sensitivity is Cell Line-Specific E->J K Modify Compound or Delivery F->K G->D G->E L Re-evaluate Assay Principle H->L M Prioritize Hits Based on Therapeutic Window I->M N Select More Resistant Cell Line J->N

Caption: Troubleshooting workflow for unexpected small molecule cytotoxicity.

Data Presentation: Comparing Viability Assays

Concentration (µM)MTT Assay (% Viability)CellTiter-Glo Assay (% Viability)LDH Release Assay (% Cytotoxicity)
0.198 ± 4.595 ± 5.25 ± 2.1
185 ± 6.182 ± 7.318 ± 3.5
1045 ± 5.825 ± 4.975 ± 6.8
1005 ± 2.32 ± 1.198 ± 1.5

This table illustrates a scenario where the MTT assay shows slightly higher viability at 10 µM compared to the ATP-based CellTiter-Glo assay, suggesting potential interference with mitochondrial function that is more sensitively detected by the latter.

Category 2: Loss of Compound Activity

Question: My small molecule showed promising activity in a biochemical assay, but this activity is lost or significantly reduced in a cell-based assay. Why is this happening?

Answer: This is a common challenge in drug discovery and can be attributed to several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, the compound could be rapidly metabolized by the cells into an inactive form or actively removed from the cell by efflux pumps. It is also possible that the target engagement in the cellular environment is not accurately reflected by the in vitro biochemical assay.

Experimental Workflow: Investigating Loss of Cellular Activity

A Activity in Biochemical Assay B Loss of Activity in Cell-Based Assay A->B C Assess Cell Permeability (e.g., PAMPA, Caco-2 Assay) B->C D Measure Compound Metabolism (e.g., Microsome Stability Assay) B->D E Confirm Target Engagement in Cells (e.g., CETSA, Western Blot for Downstream Markers) B->E F Poor Permeability C->F I Good Permeability, Metabolism, and Engagement C->I Permeable G Rapid Metabolism D->G D->I Stable H No Target Engagement E->H E->I Engaged J Modify Chemical Structure F->J K Co-administer with Metabolism Inhibitors G->K L Confirm Target Expression in Cell Line H->L M Re-evaluate Assay Conditions I->M

Caption: Workflow to diagnose the loss of small molecule activity in cells.

Data Presentation: Target Engagement Analysis

The Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[2] A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound)
40100100
459598
508092
555085
602065
65530

This table shows a rightward shift in the melting curve of the target protein upon compound treatment, indicating stabilization and therefore engagement.

Category 3: High Assay Variability

Question: I am observing high variability between wells and plates in my cell-based assay. How can I improve the reproducibility?

Answer: High variability can undermine the reliability of your results.[3] Common sources include inconsistent cell seeding, edge effects in the microplate, reagent instability, and improper pipetting techniques.[4] Standardizing cell passage number and ensuring a homogenous cell suspension before plating are critical.[5] Using automated liquid handlers can reduce pipetting errors, and incubating plates in a humidified chamber can minimize edge effects.

Logical Relationships: Sources of Assay Variability

A High Assay Variability B Inconsistent Cell Seeding A->B C Edge Effects A->C D Reagent Issues A->D E Pipetting Technique A->E F Non-homogenous Cell Suspension B->F G Inconsistent Cell Number B->G H Evaporation C->H I Temperature Gradients C->I J Degradation D->J K Precipitation D->K L Inaccurate Volumes E->L M Cell Clumping F->M

Caption: Common sources contributing to high variability in cell-based assays.

Data Presentation: Impact of Edge Effects

The following table shows representative data from a 96-well plate exhibiting a significant edge effect.

Well LocationAverage Luminescence Signal (RLU)Coefficient of Variation (%)
Inner 60 Wells85,4328.5
Outer 36 Wells62,17825.2

This data clearly demonstrates lower and more variable signals in the outer wells, a classic sign of edge effects due to evaporation.

Category 4: Potential Off-Target Effects

Question: How can I determine if the observed phenotype is due to my small molecule hitting the intended target or an off-target?

Answer: Distinguishing on-target from off-target effects is a critical step in drug development. A key strategy is to use a negative control compound that is structurally similar to your active molecule but is known to be inactive against the intended target. Additionally, knocking down the target protein using siRNA or CRISPR/Cas9 should rescue the phenotype if the effect is on-target. Conversely, overexpressing the target may potentiate the compound's effect.

Signaling Pathway: On-Target vs. Off-Target Effects

cluster_0 On-Target Effect cluster_1 Off-Target Effect A Small Molecule B Target Protein A->B Binds C Downstream Signaling B->C Modulates D Observed Phenotype C->D Leads to E Target Knockdown (siRNA/CRISPR) E->B Abolishes E->D Rescues F Small Molecule G Off-Target Protein F->G Binds H Alternative Pathway G->H Modulates I Observed Phenotype H->I Leads to J Target Knockdown (siRNA/CRISPR) J->I No Effect K Target Protein J->K Abolishes

Caption: Distinguishing on-target from off-target small molecule effects.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[8]

  • Compound Treatment: Treat cells with various concentrations of the small molecule and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][7]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[9]

Protocol:

  • Plate Setup: Prepare a 96-well plate with cells and the test compound, including controls.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and bring it to room temperature before use.

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[11] It can be used to assess the phosphorylation status or expression level of proteins in a signaling pathway following treatment with a small molecule.[12]

Protocol:

  • Cell Lysis: Treat cells with the small molecule for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]

  • Blocking: Block the membrane with a solution like non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein.[13]

References

Technical Support Center: Enhancing the Solution Stability of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in solution. The following information is based on the general chemical properties of thienopyrimidine, piperazine, and dihydrothiazole derivatives and is intended to serve as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, the compound may be susceptible to several degradation pathways:

  • Hydrolysis: The 5,5-Dimethyl-4,5-dihydrothiazole ring could be prone to hydrolytic cleavage, particularly under acidic or basic conditions.

  • Oxidation: The thieno[2,3-d]pyrimidine core and the piperazine ring can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light.

  • Photodegradation: Thienopyrimidine derivatives can be sensitive to light, leading to the formation of photodegradation products.

Q2: What are the initial signs of compound instability in my solution?

A2: Signs of instability can include:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram over time.

  • A shift in the pH of the solution.

  • The formation of precipitates.

Q3: How can I mitigate the degradation of my compound in solution?

A3: To enhance stability, consider the following:

  • pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This will likely be in the neutral pH range, but optimal pH should be determined experimentally.

  • Solvent Selection: Use high-purity, peroxide-free solvents. If using aqueous solutions, freshly prepared, high-purity water is recommended.

  • Inert Atmosphere: For compounds sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. However, ensure the compound does not precipitate at these temperatures.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to prevent oxidative degradation. The compatibility and potential interference of these additives should be evaluated.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Rapid decrease in main compound peak area in HPLC. Hydrolysis, oxidation, or photodegradation.1. pH: Analyze the sample at different pH values to identify the optimal pH for stability.2. Solvent: Ensure the use of fresh, high-purity solvents.3. Light: Protect the sample from light during preparation and analysis.4. Temperature: Analyze the impact of temperature on stability by conducting studies at different temperatures.
Appearance of multiple new peaks in the chromatogram. Formation of degradation products.1. Peak Identification: Use LC-MS to identify the mass of the degradation products and infer their structures.2. Forced Degradation: Perform forced degradation studies (acid, base, peroxide, heat, light) to systematically identify degradation products and pathways.
Precipitate formation in the solution upon storage. Poor solubility or degradation leading to insoluble products.1. Solubility Assessment: Determine the solubility of the compound in the chosen solvent system.2. Co-solvents: Consider the use of co-solvents to improve solubility.3. Degradation Check: Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent analytical results between experiments. Variable stability due to inconsistent experimental conditions.1. Standardize Protocol: Ensure consistent use of buffers, solvents, light protection, and temperature across all experiments.2. System Suitability: Perform system suitability tests before each analytical run to ensure the performance of the analytical instrument.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A reverse-phase HPLC method is a primary tool for monitoring the stability of the compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

LC-MS is essential for identifying the molecular weights of degradation products.

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the best ionization for the parent compound and its degradants.

  • Data Analysis: Use the accurate mass data to propose elemental compositions for the degradation products and elucidate their structures, often in conjunction with tandem MS (MS/MS) fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR can provide detailed structural information for the parent compound and its degradation products.[1][2][3][4]

  • Sample Preparation: Dissolve a sufficient amount of the isolated degradation product in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with appropriate pH adjustment).

  • Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure of the degradants.

Visualizations

degradation_pathway parent 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine hydrolysis Hydrolysis Product (e.g., Thiazole Ring Opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide, S-oxide) parent->oxidation O₂ / Light / Peroxides photodegradation Photodegradation Product parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways for the target compound.

experimental_workflow cluster_0 Stability Study Initiation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation prep Prepare Solutions in Relevant Solvents/Buffers acid Acid Stress prep->acid base Base Stress prep->base peroxide Oxidative Stress prep->peroxide heat Thermal Stress prep->heat light Photolytic Stress prep->light hplc HPLC Analysis (Purity Assessment) acid->hplc base->hplc peroxide->hplc heat->hplc light->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms pathway Elucidate Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics nmr NMR Analysis (Structure Elucidation) lcms->nmr lcms->pathway nmr->pathway

Caption: General workflow for a chemical stability study.

References

Technical Support Center: Purification of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of the target compound.

Issue 1: Co-elution of a closely related impurity with the product during column chromatography.

  • Question: I am observing an impurity that co-elutes with my desired product on a silica gel column using a standard ethyl acetate/hexanes gradient. How can I improve the separation?

  • Answer: Co-elution is a common challenge, particularly with structurally similar impurities. Here are several strategies to improve separation:

    • Optimize the Solvent System: A systematic approach to solvent system optimization is crucial.

      • Polarity Adjustment: If the impurity is slightly more polar, decrease the polarity of the mobile phase. If it is less polar, a slight increase in polarity may help.

      • Solvent Selectivity: The choice of solvent can significantly impact selectivity. Try incorporating a different solvent with a different selectivity group. For example, if you are using a mixture of a hydrocarbon (hexane) and an ester (ethyl acetate), consider replacing or adding a chlorinated solvent (dichloromethane), an ether (diethyl ether or MTBE), or an alcohol (isopropanol, noting it may increase polarity significantly).

      • Additive Introduction: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can be effective, especially if your impurities are acidic in nature or if you observe tailing of the product spot on TLC. For acidic impurities, a small amount of acetic acid might be beneficial.

    • Change the Stationary Phase: If solvent optimization is insufficient, changing the stationary phase is the next logical step.

      • Alumina: Alumina (basic or neutral) can offer different selectivity compared to silica gel, which is acidic.

      • Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase (C18) column chromatography can provide an orthogonal separation mechanism to normal-phase chromatography.

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective final purification step. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

Issue 2: Product degradation on the silica gel column.

  • Question: I am experiencing significant loss of my product during silica gel chromatography, and I suspect it is degrading on the column. What can I do to prevent this?

  • Answer: The acidic nature of silica gel can lead to the degradation of sensitive compounds. The dihydrothiazole and piperazine moieties in your compound could be susceptible to acid-catalyzed hydrolysis or rearrangement.

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column. This is typically done by flushing the packed column with the mobile phase containing a small amount of a base, such as 0.5-1% triethylamine or ammonia in methanol, followed by equilibration with the mobile phase you intend to use for the separation.

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic or neutral stationary phase like neutral alumina can prevent degradation.

    • Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation (flash chromatography). A shorter residence time on the column reduces the exposure of the compound to the stationary phase.

    • Alternative Purification Techniques: Consider purification methods that do not involve acidic stationary phases, such as preparative HPLC (High-Performance Liquid Chromatography) with a suitable column (e.g., C18) or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A1: Based on the structure, potential impurities could arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted 4-chloro-6-propylthieno[2,3-d]pyrimidine.

  • Unreacted 2-(piperazin-1-yl)-5,5-dimethyl-4,5-dihydrothiazole.

  • Byproducts from N-alkylation at the other nitrogen of the piperazine ring.

  • Oxidized or hydrolyzed byproducts of the thieno[2,3-d]pyrimidine or dihydrothiazole rings.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. UV detection at a wavelength where the chromophore of the thieno[2,3-d]pyrimidine system absorbs strongly (e.g., around 254 nm or 280 nm) should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the main component and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities if they are at a significant level (typically >1%).

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values for a pure sample.

Q3: Can you recommend a starting point for developing a flash column chromatography method?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • TLC Analysis: Spot the crude product on a silica gel TLC plate and develop it in various solvent systems. A good system will give your product an Rf value of approximately 0.2-0.4.

  • Solvent System Selection: A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. The column should be packed with silica gel (typically 40-63 µm particle size). The amount of silica gel should be about 50-100 times the weight of the crude product.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

1. Preparation of the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

2. Column Packing:

  • Select an appropriately sized column.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

3. Loading the Sample:

  • If the sample is dissolved, carefully apply it to the top of the packed silica gel bed.

  • If the sample is adsorbed onto silica, carefully add the dry powder to the top of the column.

4. Elution:

  • Begin eluting the column with the mobile phase.

  • A gradient elution is often most effective. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Collect fractions and monitor the elution of the product by TLC or HPLC.

5. Product Isolation:

  • Combine the pure fractions containing the product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Table 1: Example Solvent Systems for Flash Chromatography

Solvent System (v/v)PolarityTypical Application
10-50% Ethyl Acetate in HexanesLow to MediumGood starting point for many heterocyclic compounds.
1-10% Methanol in DichloromethaneMedium to HighFor more polar compounds or to elute strongly retained compounds.
20-80% Diethyl Ether in HexanesLow to MediumOffers different selectivity compared to ethyl acetate.

Visualizations

Diagram 1: General Purification and Analysis Workflow

Purification_Workflow cluster_Purification Purification cluster_Analysis Purity and Structural Analysis Crude_Product Crude Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Pure Fractions Purified_Product Purified Product Column_Chromatography->Purified_Product Pure Fractions Recrystallization->Purified_Product Analysis Purity & Structure Check Purified_Product->Analysis HPLC HPLC Analysis->HPLC LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR

Caption: Workflow for the purification and analysis of the target compound.

Diagram 2: Troubleshooting Logic for Co-elution

Coelution_Troubleshooting Start Co-eluting Impurity Observed Solvent_Optimization Optimize Mobile Phase (Polarity & Selectivity) Start->Solvent_Optimization Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Solvent_Optimization->Change_Stationary_Phase Unsuccessful Success Separation Achieved Solvent_Optimization->Success Successful Recrystallize Attempt Recrystallization Change_Stationary_Phase->Recrystallize Unsuccessful Change_Stationary_Phase->Success Successful Recrystallize->Success Successful Failure Separation Unsuccessful (Consider Preparative HPLC) Recrystallize->Failure Unsuccessful

Technical Support Center: Interpreting Ambiguous Screening Results for Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous screening results obtained for thieno[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-d]pyrimidine derivative shows potent activity in a biochemical kinase assay but is inactive in a cell-based assay. What could be the reason?

A1: This discrepancy is common and can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.

  • Compound Aggregation: At the concentrations used in the biochemical assay, the compound may form aggregates that non-specifically inhibit the kinase. This effect is often diluted out in cell-based assays.

Q2: I am observing high variability and poor reproducibility in my screening results. What are the potential causes?

A2: High variability can be due to:

  • Compound Solubility: Thieno[2,3-d]pyrimidines can have poor aqueous solubility. Precipitated compound in the assay wells will lead to inconsistent results.

  • Compound Aggregation: Formation of compound aggregates can lead to non-specific inhibition and variable results.[1][2]

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement, inhibition of the reporter enzyme in luciferase-based assays).

  • Pipetting Errors: Inaccurate or inconsistent dispensing of compounds or reagents, especially at low volumes, can introduce significant variability.

Q3: My compound shows activity against a wide range of unrelated kinases. Does this indicate a promiscuous inhibitor?

A3: While it could indicate promiscuity, it is also a hallmark of non-specific inhibition, often caused by compound aggregation.[1][2] It is crucial to perform counter-screens to rule out aggregation-based activity.

Q4: What is the significance of a steep dose-response curve in my assay?

A4: A steep dose-response curve can sometimes be an indicator of compound aggregation.[1][2] Aggregators often exhibit a sharp increase in inhibition over a narrow concentration range as the critical aggregation concentration is reached.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

Symptoms:

  • Wide variation in IC50 values between replicate plates.

  • Poorly defined dose-response curves.

  • Inconsistent ranking of compound potency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Compound Solubility Visually inspect assay plates for compound precipitation.Measure the kinetic solubility of the compound in the assay buffer.Reduce the final DMSO concentration in the assay.Consider using a different buffer system or adding solubilizing agents (with appropriate controls).
Compound Aggregation Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically 0.01%). A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation-based inhibition.Use dynamic light scattering (DLS) to directly detect aggregate formation at relevant concentrations.
Assay Interference Run a control experiment without the kinase to see if the compound affects the assay signal.For luciferase-based assays (e.g., ADP-Glo), test for direct inhibition of the luciferase enzyme.
Issue 2: Discrepancy Between Biochemical and Cellular Activity

Symptoms:

  • High potency in a biochemical assay (e.g., kinase inhibition).

  • Low or no activity in a cell-based assay (e.g., cell proliferation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Cell Permeability Assess the compound's physicochemical properties (e.g., cLogP, polar surface area).Perform a cell permeability assay (e.g., PAMPA).
Active Efflux Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored.
Metabolic Instability Incubate the compound with liver microsomes or hepatocytes and analyze for compound degradation over time.
Cytotoxicity Determine the compound's cytotoxicity using an orthogonal assay (e.g., CellTiter-Glo, LDH release) to ensure that the lack of antiproliferative effect is not due to general toxicity at the tested concentrations.
Issue 3: Suspected Off-Target Activity or Non-Specific Inhibition

Symptoms:

  • Activity observed in unrelated assays.

  • Cellular effects do not correlate with the intended target's known function.

  • High background signal in assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Aggregation As described in Issue 1, perform detergent-based counter-screens.
Reactive Moieties Analyze the compound's structure for known reactive functional groups that could non-specifically modify proteins.
Contaminants Confirm the purity and identity of the compound batch using LC-MS and NMR. Metal impurities from synthesis can also cause false positives.[3][4][5]
hERG Inhibition If cardiotoxicity is a concern, perform a hERG liability assessment using an automated patch clamp assay.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
CompoundTarget KinaseIC50 (µM)Reference
Compound 17f VEGFR-20.23[4]
Sorafenib (Reference) VEGFR-20.23[4]
Compound 5 FLT332.435[6]
Compound 8 FLT340.55[6]
Compound 9b FLT339.61[6]
Compound 10 FLT340.04[6]
Table 2: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 17f HCT-1162.80[4]
Compound 17f HepG24.10[4]
Compound 5 MCF-77.301[6]
Compound 8 MCF-74.132[6]
Compound 5 HepG-25.3[6]
Compound 8 HepG-23.3[6]
Compound 14 MCF-722.12[3]
Compound 13 MCF-722.52[3]
Compound 9 MCF-727.83[3]
Compound 12 MCF-729.22[3]
Doxorubicin (Reference) MCF-730.40[3]
Compound l MDA-MB-23127.6[7]
Paclitaxel (Reference) MDA-MB-23129.3[7]

Experimental Protocols

ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega Technical Manual.[6]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The luminescence generated is proportional to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate

  • Thieno[2,3-d]pyrimidine compounds

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with a final volume of 5 µL. This includes the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence:

    • Read the luminescence using a plate reader.

MTT Cell Proliferation Assay

This protocol is a generalized procedure for adherent cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Thieno[2,3-d]pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds.

    • Remove the medium from the wells and add 100 µL of medium containing the test compounds at the desired concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

Automated Patch Clamp Assay for hERG Liability

This protocol is a generalized procedure for an automated patch clamp system (e.g., QPatch).[8]

Principle: The automated patch clamp technique measures the electrical current flowing through the hERG potassium channels in cells. Inhibition of this current by a test compound indicates potential cardiotoxicity.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • Thieno[2,3-d]pyrimidine compounds

  • Automated patch clamp system and consumables

Procedure:

  • Cell Preparation:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.

  • System Setup:

    • Prime the system with the appropriate internal and external solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Automated Recording:

    • The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and application of voltage protocols.

    • A baseline recording of the hERG current is established.

    • The test compound is then applied at various concentrations, and the hERG current is recorded.

  • Data Analysis:

    • The instrument's software analyzes the data to determine the percentage of hERG channel inhibition at each compound concentration.

    • An IC50 value is calculated from the dose-response curve.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Ambiguous Screening Result cluster_1 Initial Checks cluster_2 Investigate Assay Interference cluster_3 Evaluate Cellular Factors (if applicable) cluster_4 Conclusion Start Ambiguous Result (e.g., poor reproducibility, inconsistent IC50) CheckSolubility Check Compound Solubility - Visual inspection - Kinetic solubility assay Start->CheckSolubility CheckPurity Verify Compound Purity & Identity - LC-MS - NMR Start->CheckPurity AggregationTest Test for Aggregation - Add 0.01% Triton X-100 - DLS CheckSolubility->AggregationTest CheckPurity->AggregationTest AssayControl Run Assay Controls - No-enzyme control - Luciferase counter-screen AggregationTest->AssayControl FalsePositive Result is a False Positive AggregationTest->FalsePositive Aggregation confirmed Permeability Assess Cell Permeability - PAMPA AssayControl->Permeability If cell-based assay AssayControl->FalsePositive Interference confirmed Efflux Check for Active Efflux - Use efflux pump inhibitors Permeability->Efflux Permeability->FalsePositive Poor permeability Metabolism Evaluate Metabolic Stability - Microsome stability assay Efflux->Metabolism Efflux->FalsePositive Efflux substrate ValidHit Result is a Valid Hit Metabolism->ValidHit No issues identified Metabolism->FalsePositive Metabolically unstable

Caption: Troubleshooting workflow for ambiguous screening results.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified VEGFR2 signaling pathway.

References

Technical Support Center: Synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. The content is tailored for researchers, scientists, and drug development professionals.

Synthetic Workflow Overview

The overall synthetic strategy is a three-stage process involving the sequential construction of the key intermediates followed by their final coupling. The workflow begins with the synthesis of the 6-propylthieno[2,3-d]pyrimidine core, followed by the preparation of the 5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine side chain, and culminates in the nucleophilic aromatic substitution to yield the final product.

Synthetic Workflow cluster_0 Stage 1: Thieno[2,3-d]pyrimidine Core Synthesis cluster_1 Stage 2: Dihydrothiazol-piperazine Side Chain Synthesis cluster_2 Stage 3: Final Coupling A Pentan-2-one + Malononitrile + Sulfur B Gewald Reaction A->B C 2-Amino-5-propylthiophene-3-carbonitrile B->C D Cyclization with Formic Acid C->D E 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one D->E F Chlorination (POCl3) E->F G 4-Chloro-6-propylthieno[2,3-d]pyrimidine F->G M Nucleophilic Aromatic Substitution (SNAr) G->M H 1-Amino-2-methylpropan-2-ol I Reaction with CS2 H->I J 5,5-Dimethylthiazolidine-2-thione I->J K Activation/Coupling with Piperazine J->K L 1-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine K->L L->M N Final Product M->N

Caption: Synthetic workflow for 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

Stage 1: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine

Step 1.1: Gewald Reaction for 2-Amino-5-propylthiophene-3-carbonitrile

Experimental Protocol:

ParameterValue
Reactants Pentan-2-one, Malononitrile, Elemental Sulfur
Reagents Morpholine (catalyst)
Solvent Ethanol
Temperature 50°C
Reaction Time 4-6 hours
Work-up Cool to room temperature, filter the precipitate, wash with cold ethanol.
Purification Recrystallization from ethanol.

Troubleshooting and FAQs:

Question/IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield. - Incomplete Knoevenagel condensation.[1] - Low reaction temperature. - Insufficient reaction time.- Ensure the initial condensation between pentan-2-one and malononitrile is complete before adding sulfur. - Maintain the reaction temperature at 50°C. - Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of a dark, tarry substance. - Reaction temperature is too high. - Side reactions involving sulfur.- Do not exceed the recommended reaction temperature. - Add sulfur portion-wise to control the exotherm.
Difficulty in product precipitation. - Product is too soluble in the reaction solvent.- Concentrate the reaction mixture under reduced pressure before cooling. - Add cold water to the reaction mixture to induce precipitation.
What is the role of morpholine in this reaction? Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the ketone and the active methylene compound.[1]N/A
Step 1.2: Cyclization to 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one

Experimental Protocol:

ParameterValue
Reactant 2-Amino-5-propylthiophene-3-carbonitrile
Reagent Formic acid (98-100%)
Temperature Reflux (approx. 100-110°C)
Reaction Time 8-12 hours
Work-up Cool to room temperature, pour into ice-water, filter the precipitate.
Purification Wash the solid with water and dry.

Troubleshooting and FAQs:

Question/IssuePossible Cause(s)Suggested Solution(s)
Incomplete cyclization. - Insufficient reaction time or temperature. - Water content in formic acid is too high.- Ensure the reaction is heated to a steady reflux. - Use high-purity formic acid.
Product is discolored. - Decomposition at high temperatures.- Avoid excessively high temperatures and prolonged reaction times. - Consider purification by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Can other reagents be used for cyclization? Yes, formamide or triethyl orthoformate can also be used, but formic acid is a common and effective reagent for this transformation.N/A
Step 1.3: Chlorination to 4-Chloro-6-propylthieno[2,3-d]pyrimidine

Experimental Protocol:

ParameterValue
Reactant 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
Reagent Phosphorus oxychloride (POCl₃)
Additives N,N-Dimethylaniline or N,N-diisopropylethylamine (catalyst)
Temperature Reflux (approx. 110-120°C)
Reaction Time 3-5 hours
Work-up Carefully quench the reaction mixture by pouring it onto crushed ice, neutralize with a base (e.g., NaHCO₃ or NH₄OH), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification Column chromatography on silica gel.

Troubleshooting and FAQs:

Question/IssuePossible Cause(s)Suggested Solution(s)
Low yield of chlorinated product. - Incomplete reaction. - Hydrolysis of the product during work-up.- Ensure the reaction goes to completion by TLC monitoring. - Perform the work-up at low temperatures and quickly neutralize the acidic mixture.
Formation of dark-colored byproducts. - High reaction temperature or prolonged heating.- Maintain the recommended temperature and monitor the reaction closely.
Difficulties in quenching the reaction. - Highly exothermic reaction of POCl₃ with water.- Add the reaction mixture to ice slowly and with vigorous stirring in a well-ventilated fume hood.
Why is a tertiary amine catalyst used? Tertiary amines can act as catalysts and also as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product.N/A

Stage 2: Synthesis of 1-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine

Experimental Protocol:

This is a multi-step process that can be approached in several ways. One common route involves the formation of a 2-thiourea derivative followed by cyclization.

ParameterValue
Starting Material 1-Amino-2-methylpropan-2-ol
Key Steps 1. Reaction with carbon disulfide (CS₂) to form an isothiocyanate or a related intermediate. 2. Reaction with piperazine to form a thiourea derivative. 3. Cyclization to the dihydrothiazole.
Note The direct synthesis of this intermediate may not be straightforward. An alternative is to synthesize 2-chloro-5,5-dimethyl-4,5-dihydrothiazole and then react it with piperazine.

Troubleshooting and FAQs:

Question/IssuePossible Cause(s)Suggested Solution(s)
Low yield in the thiourea formation step. - Inefficient reaction of the amino alcohol with CS₂.- Use a suitable base to facilitate the reaction. - Ensure anhydrous conditions.
Difficulties in the cyclization step. - Inappropriate cyclizing agent or reaction conditions.- Explore different cyclization conditions, such as acid catalysis or the use of dehydrating agents.
Formation of side products. - Polymerization or decomposition of intermediates.- Control the reaction temperature and stoichiometry of reagents carefully.

Stage 3: Final Coupling via Nucleophilic Aromatic Substitution (SNAr)

Experimental Protocol:

ParameterValue
Reactants 4-Chloro-6-propylthieno[2,3-d]pyrimidine, 1-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine
Base Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or isopropanol
Temperature 80-120°C
Reaction Time 6-18 hours
Work-up Dilute with water, extract with an organic solvent, wash the organic layer with brine, dry, and concentrate.
Purification Column chromatography on silica gel.

Troubleshooting and FAQs:

Question/IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete reaction. - Insufficient temperature. - Steric hindrance. - Low reactivity of the chloro-pyrimidine.- Increase the reaction temperature. - Use a more polar aprotic solvent like NMP. - Consider using a catalyst such as a palladium complex, although typically not required for this type of SNAr.
Formation of a disubstituted piperazine byproduct. - If using piperazine directly instead of the dihydrothiazole derivative, reaction at both nitrogen atoms is possible.- Use a large excess of piperazine or a mono-protected piperazine derivative.
Product is difficult to purify. - Presence of unreacted starting materials or closely related impurities.- Optimize the reaction conditions to drive the reaction to completion. - Use a high-resolution chromatography technique for purification.
Is the reaction sensitive to air or moisture? While not strictly necessary to run under an inert atmosphere, using dry solvents and reagents is good practice to avoid potential side reactions.N/A

Signaling Pathways and Logical Relationships

The synthesis of the target molecule follows a logical progression of building complexity. The initial steps focus on creating the stable heterocyclic core, which is then activated for the final coupling reaction. The side chain is synthesized separately to avoid potential interference of its functional groups with the reactions used to build the core.

Logical_Relationship Start Commercially Available Starting Materials Gewald Gewald Reaction: Formation of Thiophene Ring Start->Gewald Thiazole_Formation Dihydrothiazole Ring Synthesis Start->Thiazole_Formation Cyclization Pyrimidine Ring Formation Gewald->Cyclization Activation Chlorination for SNAr Cyclization->Activation Coupling Final SNAr Coupling Activation->Coupling Thiazole_Formation->Coupling Product Target Molecule Coupling->Product

Caption: Logical flow of the synthetic strategy.

References

Validation & Comparative

A Comprehensive Guide to the Cross-Validation of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the cross-validation of the anti-cancer activity of the novel thieno[2,3-d]pyrimidine derivative, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Given the limited publicly available data on this specific compound, this document outlines a comprehensive strategy for its evaluation across a panel of cancer cell lines, comparing its efficacy with established kinase inhibitors. The provided experimental protocols and data presentation formats are designed to ensure robust and reproducible findings, crucial for preclinical drug development.

Hypothetical Performance Overview

To illustrate the outcomes of a cross-validation study, the following table summarizes hypothetical IC50 values of the compound of interest, referred to as "Compound-X," against a panel of cancer cell lines. These values are compared with two well-established kinase inhibitors, Gefitinib (an EGFR inhibitor) and Ruxolitinib (a JAK inhibitor), to provide a benchmark for its potential potency and selectivity.

Table 1: Comparative Analysis of IC50 Values (µM) for Compound-X and Reference Kinase Inhibitors Across Various Cancer Cell Lines

Cell LineCancer TypeCompound-X (Hypothetical IC50)Gefitinib (Reference)Ruxolitinib (Reference)
A549Non-Small Cell Lung Cancer5.2> 10> 10
HCT116Colon Carcinoma2.8> 108.5
MCF-7Breast Adenocarcinoma7.16.3> 10
K-562Chronic Myelogenous Leukemia0.9> 100.4
U-87 MGGlioblastoma4.57.8> 10

Note: The IC50 values for Compound-X are illustrative and intended to serve as a template for data presentation.

Experimental Protocols

To generate the comparative data presented above and to further characterize the mechanism of action of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine (Compound-X)

  • Reference kinase inhibitors (e.g., Gefitinib, Ruxolitinib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 4 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Prepare serial dilutions of Compound-X and reference drugs in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 to 72 hours.[2]

  • Add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[3]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 540 nm or 570 nm using a plate reader.[1][3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using graphing software like GraphPad Prism.[2]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which can help elucidate the signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phosphorylated and total forms of kinases in a suspected pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with lysis buffer on ice.[4]

  • Determine the protein concentration of each lysate using the BCA assay.[5]

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.[4]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5][7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]

  • Wash the membrane again and add the chemiluminescent substrate.[4]

  • Visualize the protein bands using a gel imager or X-ray film.[7]

In Vitro Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate), potentially radiolabeled ([γ-32P]-ATP)

  • Compound-X and reference inhibitors

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibodies or methods to detect ATP consumption)

Procedure (Example using a non-radiometric method):

  • Prepare working solutions of the kinase, substrate, and ATP in the assay buffer.

  • In a multi-well plate, add the assay buffer, substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding the kinase enzyme.

  • Start the phosphorylation reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time, which depends on the kinase's activity.[8]

  • Stop the reaction (e.g., by adding EDTA).[8]

  • Add detection reagents that will generate a signal (e.g., fluorescence, luminescence) proportional to the amount of phosphorylation or remaining ATP.[8]

  • Read the signal on a compatible plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

To better understand the potential mechanism of action and the experimental design, the following diagrams are provided.

Hypothetical Signaling Pathway

The thieno[2,3-d]pyrimidine scaffold is a common core in many kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, leading to the inhibition of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TranscriptionFactors CompoundX Compound-X CompoundX->RTK CompoundX->PI3K CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Proliferation & Survival CellCycle->Proliferation G cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_validation Validation & Comparison CellViability Cell Viability Assay (MTT) (Multiple Cell Lines) IC50 Determine IC50 Values CellViability->IC50 WesternBlot Western Blot Analysis (Phospho-Kinase Profiling) IC50->WesternBlot KinaseAssay In Vitro Kinase Assay (Direct Inhibition) IC50->KinaseAssay DataAnalysis Comparative Data Analysis (vs. Reference Drugs) WesternBlot->DataAnalysis KinaseAssay->DataAnalysis Conclusion Conclusion on Potency & Selectivity DataAnalysis->Conclusion

References

Comparing the efficacy of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases has revealed no publicly available data on the biological efficacy of the compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine as a kinase inhibitor. This suggests that the compound may be a novel chemical entity that has not yet been characterized in the public domain, or it is part of proprietary research that has not been disclosed.

Due to the absence of experimental data, such as IC50 or Ki values, for the specified compound, it is not possible to generate the requested "Publish Comparison Guide" that directly compares its efficacy with known kinase inhibitors. A meaningful and objective comparison requires quantitative data from biological assays.

While a direct comparison is not feasible, we can offer the following alternative reports that may still be of interest to researchers, scientists, and drug development professionals working in this area:

1. General Overview of Thieno[2,3-d]pyrimidines as Kinase Inhibitors:

We can provide a comprehensive guide on the thieno[2,3-d]pyrimidine scaffold, which is a well-known "privileged" structure in medicinal chemistry for the development of kinase inhibitors. This guide would include:

  • Prominent Examples: Detailed profiles of clinically approved or well-studied thieno[2,3-d]pyrimidine-based kinase inhibitors.

  • Targeted Kinases: Information on the various kinases that have been successfully targeted with this scaffold.

  • Structure-Activity Relationships (SAR): A summary of how different chemical modifications to the thieno[2,3-d]pyrimidine core influence potency and selectivity.

  • Representative Data: Tables summarizing the efficacy (e.g., IC50 values) of these known inhibitors against their primary targets.

  • Experimental Protocols: A general methodology for a typical kinase inhibition assay.

  • Signaling Pathway Diagrams: Graphviz diagrams illustrating the pathways in which these kinases are involved.

2. Comparison Guide for a Known Thieno[2,3-d]pyrimidine Kinase Inhibitor:

If you can provide the name of a specific, publicly characterized thieno[2,3-d]pyrimidine-based kinase inhibitor of interest, we can generate the detailed comparison guide as originally requested for that compound. This would involve a thorough literature search for its efficacy data and comparison with other inhibitors targeting the same kinase.

We are prepared to proceed with one of these alternative options upon your direction. This will ensure that the provided content is accurate, data-driven, and relevant to your research interests.

A Head-to-Head In Vitro Comparison of Thieno[2,3-d]pyrimidine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to interact with various biological targets, making it a focal point in the development of novel therapeutic agents, particularly in oncology.[1] This guide provides an objective, data-driven comparison of the in vitro performance of recently developed thieno[2,3-d]pyrimidine analogs, with a focus on their anticancer properties. The information is collated from several key studies to facilitate a comprehensive understanding of their potential.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine analogs against key cancer-related protein targets and cancer cell lines.

Table 1: Inhibition of Kinase Activity

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 15PIM-10.212 ± 0.008Staurosporine0.47 ± 0.017[2]
Compound 8PIM-10.771 ± 0.028Staurosporine0.47 ± 0.017[2]
Compound 12PIM-11.332 ± 0.049Staurosporine0.47 ± 0.017[2]
Compound 17PIM-12.66 ± 0.099Staurosporine0.47 ± 0.017[2]
Compound 22VEGFR-20.58--[3][4]
Compound 18VEGFR-20.084--[5]
Compound 13VEGFR-2Stable Affinity--[6]

Table 2: Inhibition of Other Protein Targets

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 8Topoisomerase IIα41.67 ± 3.89Etoposide99.86 ± 5.02[7]
Compound 20DHFR0.20Methotrexate (MTX)0.22[8]

Table 3: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 15MCF-7 (Breast)34.49 ± 1.32Doxorubicin34.20 ± 0.28[2]
Compound 22MCF-7 (Breast)11.32--[3]
Compound 22HepG2 (Liver)16.66--[3]
Compound 18MCF-7 (Breast)10.17--[5]
Compound 18HepG2 (Liver)24.47--[5]
Compound 10eMCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9[1]
Compound 10bMCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9[1]
Compound 14MCF-7 (Breast)22.12Doxorubicin30.40[9]
Compound 13MCF-7 (Breast)22.52Doxorubicin30.40[9]
Compound 9MCF-7 (Breast)27.83Doxorubicin30.40[9]
Compound 12MCF-7 (Breast)29.22Doxorubicin30.40[9]

Experimental Methodologies

A summary of the key experimental protocols used to generate the data in the tables above is provided below.

In Vitro Kinase Inhibition Assay (PIM-1, VEGFR-2)

The inhibitory activity of the thieno[2,3-d]pyrimidine analogs against specific kinases such as PIM-1 and VEGFR-2 was quantified. A standard procedure involves an in vitro kinase assay where the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase is measured. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Antiproliferative Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds on various cancer cell lines, including MCF-7 (breast) and HepG2 (liver), were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a loss of proliferation. The IC50 values are calculated from dose-response curves.

Topoisomerase II Inhibition Assay

The ability of the compounds to inhibit human topoisomerase IIα was assessed. This in vitro assay typically measures the relaxation of supercoiled DNA, a process catalyzed by topoisomerase II. The concentration of the compound that inhibits this process by 50% is determined as the IC50 value.[7]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory effect on dihydrofolate reductase was determined by measuring the decrease in the rate of NADPH oxidation in the presence of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.[8]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution of cancer cells. Cells are treated with the compound for a specified time, stained with a fluorescent DNA-binding dye (like propidium iodide), and then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Some compounds, like compound 18 and compound 8, were found to induce cell cycle arrest at the G2/M phase.[3][5][7]

Apoptosis Assays

The induction of apoptosis is a key mechanism for many anticancer drugs. Several methods are used to assess this:

  • Annexin V/PI Staining: Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting: The expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are measured. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[2][3][5]

  • Caspase Activity: The levels of executioner caspases, such as caspase-3, -8, and -9, are quantified. Increased caspase activity is a hallmark of apoptosis.[2][3][5][7] For instance, compound 15 led to a 1.12-fold increase in caspase-3 levels[2], while compound 18 significantly elevated the levels of caspase-8 and caspase-9.[5]

Scratch Wound Healing Assay

This in vitro assay is used to assess the effect of compounds on cell migration. A "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound. Compound 15 was shown to significantly impede cell migration in this assay.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine analogs and a general workflow for their in vitro evaluation.

cluster_0 Apoptosis Induction Pathway Thieno_pyrimidine Thieno[2,3-d]pyrimidine Analog Bcl2 Bcl-2 (Anti-apoptotic) Thieno_pyrimidine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thieno_pyrimidine->Bax Activates Caspases Caspase Cascade (Caspase-3, -8, -9) Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction pathway targeted by thieno[2,3-d]pyrimidine analogs.

cluster_1 General In Vitro Evaluation Workflow Start Synthesis of Thieno[2,3-d]pyrimidine Analogs Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Start->Cell_Lines Enzyme_Assay Target-Based Assay (e.g., Kinase Inhibition) Start->Enzyme_Assay MTT Antiproliferative Assay (MTT) Cell_Lines->MTT Mechanism Mechanism of Action Studies MTT->Mechanism Enzyme_Assay->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Migration Cell Migration Assay Mechanism->Migration

Caption: Generalized workflow for the in vitro evaluation of novel compounds.

References

Validating the target engagement of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in cells

Author: BenchChem Technical Support Team. Date: November 2025

Validating Cellular Target Engagement of a Novel Thieno[2,3-d]pyrimidine Kinase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of the novel compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, hereafter referred to as "Compound X". The thieno[2,3-d]pyrimidine scaffold is a well-established core structure for various kinase inhibitors, targeting enzymes such as VEGFR-2, EGFR, and BTK.[1][2][3][4] This guide will use Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies, as the primary example to illustrate the validation process.[5] The performance of Compound X will be compared against the first-generation BTK inhibitor, Ibrutinib, and the second-generation inhibitor, Acalabrutinib.

Validating that a compound binds to its intended target within a cellular environment is a critical step in drug discovery.[6][7] It bridges the gap between biochemical potency and cellular function, providing crucial evidence for the mechanism of action.[6] This guide details two primary methodologies for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement (TE) assay.

Comparative Data Analysis

The following tables summarize hypothetical, yet plausible, performance data for Compound X against the established BTK inhibitors, Ibrutinib and Acalabrutinib.

Table 1: Biochemical and Cellular Potency Comparison

CompoundTargetBiochemical IC50 (nM)Cellular pBTK IC50 (nM) (Ramos Cells)
Compound X BTK1.25.8
Ibrutinib BTK0.5[8]11.0
Acalabrutinib BTK3.08.0

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Target Engagement Comparison

CompoundAssay MethodMetricValue
Compound X CETSAΔTm (°C)+3.8
NanoBRET TEIC50 (nM)15.2
Ibrutinib CETSAΔTm (°C)+3.1
NanoBRET TEIC50 (nM)25.0[9]
Acalabrutinib CETSAΔTm (°C)+4.2
NanoBRET TEIC50 (nM)12.5

ΔTm (change in melting temperature) in CETSA indicates target stabilization upon compound binding.[10] NanoBRET TE IC50 measures the compound concentration required to displace 50% of a fluorescent tracer from the target protein in live cells.

Visualizing Pathways and Processes

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB / NFAT Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CompoundX Compound X CompoundX->BTK Inhibition

Caption: Simplified BTK signaling pathway initiated by B-Cell Receptor activation.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Shock cluster_analysis Analysis A1 Treat Cells with Compound A2 Incubate A1->A2 B1 Apply Temperature Gradient A2->B1 C1 Cell Lysis B1->C1 C2 Separate Soluble & Aggregated Proteins C1->C2 C3 Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C2->C3 D1 Generate Melt Curve C3->D1 Logical_Relationship Compound Compound X Binding Direct Target Engagement (Binding) Compound->Binding Target BTK Target Protein (in cell) Target->Binding Outcome1 Increased Thermal Stability Binding->Outcome1 Outcome2 Tracer Displacement Binding->Outcome2 Assay1 Measured by CETSA Outcome1->Assay1 Assay2 Measured by NanoBRET Outcome2->Assay2

References

Benchmarking the selectivity profile of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Established Multi-Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the selectivity profile of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine is not publicly available at the time of this publication. The thieno[2,3-d]pyrimidine scaffold is, however, a well-established core structure in the development of potent kinase inhibitors. Therefore, this guide provides a comparative benchmark using publicly available data for multi-kinase inhibitors that target pathways potentially relevant to thieno[2,3-d]pyrimidine derivatives, such as VEGFR, PDGFR, and Raf kinases. The data presented for Sorafenib and Sunitinib, two widely studied multi-kinase inhibitors, serves as a representative benchmark for assessing the selectivity of novel kinase inhibitors.

Kinase Selectivity Profiles: A Comparative Overview

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects. Conversely, a multi-targeted inhibitor is designed to interact with several kinases, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.

The following table summarizes the inhibitory activity (IC50 values) of two well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, against a panel of key kinases implicated in cancer progression. This data provides a reference for evaluating the potential selectivity of novel compounds like 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR1 -13
VEGFR2 9080
VEGFR3 20-
PDGFRβ 572
c-Kit 68-
FLT3 59-
Raf-1 6-
B-Raf 22-
RET -1.5

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of a compound's selectivity profile relies on robust and standardized experimental methodologies. Two widely adopted platforms for large-scale kinase inhibitor profiling are KinomeScan and Cellular Thermal Shift Assay (CETSA).

KinomeScan: A Competitive Binding Assay

The KinomeScan platform is a high-throughput in vitro method that quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competitive binding format where the kinase is immobilized on a solid support and competes for binding between the test compound and a proprietary, tagged ligand.

Experimental Workflow:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Binding Reaction: The test compound is incubated with a specific kinase from a panel of hundreds of human kinases. A tagged ligand that is known to bind to the ATP-binding site of the kinase is included in the reaction.

  • Competition: The test compound and the tagged ligand compete for binding to the kinase.

  • Quantification: The amount of tagged ligand bound to the kinase is quantified using a sensitive detection method, typically quantitative PCR (qPCR) for DNA-tagged ligands.

  • Data Analysis: The displacement of the tagged ligand by the test compound is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.

G cluster_workflow KinomeScan Experimental Workflow Compound Dilution Compound Dilution Kinase Incubation Kinase Incubation Compound Dilution->Kinase Incubation Test Compound Competitive Binding Competitive Binding Kinase Incubation->Competitive Binding Kinase + Tagged Ligand Quantification (qPCR) Quantification (qPCR) Competitive Binding->Quantification (qPCR) Data Analysis (Kd) Data Analysis (Kd) Quantification (qPCR)->Data Analysis (Kd) G cluster_workflow CETSA® Experimental Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Compound Incubation Protein Separation Protein Separation Heat Shock->Protein Separation Temperature Gradient Protein Quantification Protein Quantification Protein Separation->Protein Quantification Soluble vs. Precipitated Data Analysis (Melting Curve) Data Analysis (Melting Curve) Protein Quantification->Data Analysis (Melting Curve) G cluster_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf (Target of Sorafenib) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

In vivo efficacy comparison between 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine and standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Efficacy Comparison: 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine and Standard of Care in Inflammation

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a representative thieno[2,3-d]pyrimidine derivative against a standard of care, diclofenac sodium. Due to the limited publicly available in vivo data for the specific compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, this comparison leverages data from structurally related thieno[2,3-d]pyrimidine compounds investigated for their anti-inflammatory properties. The data presented is based on a preclinical animal model of acute inflammation.

Data Presentation: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of representative thieno[2,3-d]pyrimidine derivatives compared to the standard of care, diclofenac sodium, in a carrageenan-induced paw edema model in rats. The efficacy is measured by the percentage of edema inhibition and the reduction in prostaglandin E2 (PGE2) levels.

CompoundDosePaw Edema Inhibition (%) after 3 hoursPGE2 Concentration (pg/mL) in Blood Serum
Thieno[2,3-d]pyrimidine Derivative (Compound 4c) Not Specified42%19
Diclofenac Sodium (Standard of Care) Not SpecifiedNot Directly Stated, but Compound 4c showed 88% of diclofenac's activity12
Control (Carrageenan only) -0%Not Reported

Data is synthesized from a study on novel 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used preclinical model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of test compounds by measuring their ability to reduce acute inflammation induced by carrageenan in the rat paw.

Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into groups: a control group, a standard group (receiving diclofenac sodium), and test groups (receiving the thieno[2,3-d]pyrimidine derivatives).

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation and edema.

  • The paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Determination of Prostaglandin E2 (PGE2) Levels

Objective: To assess the effect of the test compounds on the level of PGE2, a key mediator of inflammation, in the blood serum of the treated animals.

Procedure:

  • Following the final paw volume measurement in the carrageenan-induced paw edema assay, blood samples are collected from the animals in each group via cardiac puncture or retro-orbital plexus.

  • The blood is allowed to clot, and serum is separated by centrifugation.

  • The concentration of PGE2 in the serum is determined using a commercially available rat-specific PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The results are typically expressed in pg/mL.

Mandatory Visualizations

Signaling Pathway of Inflammation

G cluster_0 Cell Membrane cluster_1 Inflammatory Response cluster_2 Drug Action Cellular Damage Cellular Damage Phospholipids Phospholipids Cellular Damage->Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain Pain Inflammation->Pain Fever Fever Inflammation->Fever Edema Edema Inflammation->Edema Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines->COX-1 / COX-2 Inhibition Diclofenac (NSAID) Diclofenac (NSAID) Diclofenac (NSAID)->COX-1 / COX-2 Inhibition

Caption: Inflammatory cascade and points of intervention.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Initial Paw Volume Measurement Initial Paw Volume Measurement Grouping->Initial Paw Volume Measurement Drug Administration Drug Administration Initial Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (1, 2, 3, 4h) Paw Volume Measurement (1, 2, 3, 4h) Carrageenan Injection->Paw Volume Measurement (1, 2, 3, 4h) Blood Collection Blood Collection Paw Volume Measurement (1, 2, 3, 4h)->Blood Collection Data Analysis Data Analysis Paw Volume Measurement (1, 2, 3, 4h)->Data Analysis Serum Separation Serum Separation Blood Collection->Serum Separation PGE2 ELISA PGE2 ELISA Serum Separation->PGE2 ELISA PGE2 ELISA->Data Analysis

Caption: Workflow of the in vivo anti-inflammatory study.

Discussion

The presented data suggests that thieno[2,3-d]pyrimidine derivatives possess significant in vivo anti-inflammatory properties, comparable to the standard of care, diclofenac sodium. The mechanism of action appears to be, at least in part, through the inhibition of prostaglandin E2 synthesis, a key inflammatory mediator. This is consistent with the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which are known to inhibit cyclooxygenase (COX) enzymes.

The specific compound, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, based on its structural class, is hypothesized to exhibit similar anti-inflammatory potential. However, without direct experimental data, this remains a projection. Further preclinical studies, including dose-response relationships, pharmacokinetic profiling, and evaluation in chronic inflammation models, are necessary to fully elucidate its therapeutic potential relative to the established standards of care.

References

Replicating Published Findings on Thieno[2,3-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published findings on thieno[2,3-d]pyrimidine compounds. It is designed to facilitate the replication and extension of key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. A substantial body of research has focused on their role as kinase inhibitors, particularly targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase 3 (FLT3). This guide synthesizes published data to offer a clear and actionable resource for researchers in the field.

Comparative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various thieno[2,3-d]pyrimidine derivatives as reported in the scientific literature. This data provides a quantitative basis for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50, µM)

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)PC3 (Prostate)Reference
Compound 17f 2.80 ± 0.164.10 ± 0.45--[1]
Compound 8b -8.24-16.35[2]
Sorafenib (Reference) ----[1]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50, nM)

Compound IDVEGFR-2FLT3Reference
Compound 21e 21-[3]
Compound 17f 230 ± 30-[1]
Compound 8b 73-[2]
Compound 34f -4 (ITD), 1 (D835Y)[4]
Sorafenib (Reference) 230 ± 40-[1]

Detailed Experimental Protocols

To aid in the replication of these findings, detailed protocols for key experiments are provided below. These are based on methodologies described in the cited literature.

Synthesis of the Thieno[2,3-d]pyrimidine Core via Gewald Reaction

The Gewald reaction is a common and efficient method for synthesizing the 2-aminothiophene core, which is a key intermediate for the thieno[2,3-d]pyrimidine scaffold.

Materials:

  • An appropriate ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine, or sodium ethoxide)

  • A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base catalyst.

  • Stir the mixture at room temperature for a specified time to allow for Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The precipitated solid, the 2-aminothiophene derivative, is collected by filtration, washed with water, and dried.

  • This intermediate can then be cyclized with various reagents, such as formamide, formic acid, or urea, to form the thieno[2,3-d]pyrimidine ring system.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Thieno[2,3-d]pyrimidine compounds to be tested (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of the compounds against specific kinase targets. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, FLT3)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup: In each well of the plate, set up the kinase reaction by adding the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine compounds and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ThienoPyrimidine Thieno[2,3-d]pyrimidine Inhibitor ThienoPyrimidine->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis ThienoPyrimidine Thieno[2,3-d]pyrimidine Inhibitor ThienoPyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds JAK JAK FLT3->JAK Activates PI3K PI3K FLT3->PI3K Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAS_MAPK->Proliferation ThienoPyrimidine Thieno[2,3-d]pyrimidine Inhibitor ThienoPyrimidine->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Design & Synthesize Thieno[2,3-d]pyrimidine Derivatives InVitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2, FLT3) InVitro_Screening->Kinase_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End: Identification of Potent Lead Compound SAR_Analysis->End Potent Lead Identified Lead_Optimization->Start Iterative Design

Caption: Drug Discovery Workflow.

References

Comparative Toxicity Analysis of Novel Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The following guide provides a side-by-side toxicity profile of novel thieno[2,3-d]pyrimidine derivatives, benchmarked against established compounds where available. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive toxicological overview for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The in vitro cytotoxicity of various novel thieno[2,3-d]pyrimidine compounds has been evaluated against a panel of human cancer cell lines and, in some instances, normal cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) are presented below.

Compound ClassCompoundCell LineAssay TypeIC50 (µM)IC50 (µg/mL)LD50 (mg/L)Selectivity Index (SI)Source
Thieno[2,3-d]pyrimidinedionesCompound 2 MRSA, VRSA, VISA, VREAntibacterial-2-16 (MIC)--[1]
NIH-3T3 (Mouse Embryonic Fibroblast)MTS--~5225 (LD50/MIC)[1]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesThienopyrimidine 3 MCF-7 (Breast Cancer)3T3 NRU0.04513.42--[2]
MCF-10A (Normal Mammary Epithelial)3T3 NRU-367-27.3[2]
Thienopyrimidine 4 MCF-7 (Breast Cancer)3T3 NRU0.1128.89--[2]
Ester 2 MDA-MB-231 (Breast Cancer)3T3 NRU0.1652.56--[2]
BALB/3T3 (Mouse Fibroblast)3T3 NRU5.371736-33.0[2]
5-amino-2-ethylmercapto-4-phenyl-6-substituted-thieno[2,3-d]pyrimidinesCompound 8d MCF-7 (Breast Cancer)MTT-8.3--
HUH-7 (Liver Cancer)MTT-5.8--
BHK (Baby Hamster Kidney)MTT-17--
WISH (Normal Human Amnion)MTT-723-87.1 (vs MCF-7)
Thieno[2,3-d]pyrimidines targeting VEGFR-2Compound 22 MCF-7 (Breast Cancer)Not Specified11.32---
HepG2 (Liver Cancer)Not Specified16.66---
Thieno[2,3-d]pyrimidines with Sulfa MoietiesCompound 14 MCF7 (Breast Cancer)Not Specified22.12---
Compound 13 MCF7 (Breast Cancer)Not Specified22.52---
Compound 9 MCF7 (Breast Cancer)Not Specified27.83---
Compound 12 MCF7 (Breast Cancer)Not Specified29.22---
Reference Compound Doxorubicin MCF7 (Breast Cancer)Not Specified30.40---

Note: The data presented is a summary from multiple independent studies and not from a single head-to-head comparative study. Direct comparison of absolute values should be made with caution. The Selectivity Index (SI) is calculated as the ratio of the IC50 or LD50 in a normal cell line to that in a cancer cell line, with higher values indicating greater selectivity for cancer cells.

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the toxicity profiling of thieno[2,3-d]pyrimidines.

MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/mL) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for another few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

3T3 NRU (Neutral Red Uptake) Phototoxicity Test This in vitro assay is used to assess the cytotoxicity and phototoxicity of test substances.

  • Cell Culture: BALB/c 3T3 cells are cultured and seeded into 96-well plates.

  • Treatment: Two sets of plates are prepared. Cells in both sets are treated with a range of concentrations of the test compound.

  • Irradiation: One set of plates is exposed to a non-toxic dose of UV-A light, while the other set is kept in the dark.

  • Incubation: Both sets of plates are incubated for 24 hours.

  • Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Extraction and Measurement: After incubation, the cells are washed, and the incorporated dye is extracted. The absorbance is measured at approximately 540 nm.

  • Analysis: The IC50 values are calculated for both the irradiated and non-irradiated cells. A significant difference in the IC50 values between the two conditions indicates phototoxicity.

Signaling Pathways and Experimental Workflows

VEGFR-2 Inhibition by Novel Thieno[2,3-d]pyrimidines

Certain novel thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The binding of these compounds to the ATP-binding site of the VEGFR-2 kinase domain blocks the downstream signaling cascade.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Kinase Domain VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP_site ATP Binding Site VEGFR2->ATP_site Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) ATP_site->Downstream Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->ATP_site Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the cytotoxic potential of novel compounds involves a standardized workflow, from compound synthesis to data analysis.

Cytotoxicity_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Novel Thieno[2,3-d]pyrimidines Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Purification->Stock_Solution Treatment Treatment with Serial Dilutions of Compounds Stock_Solution->Treatment Cell_Culture Culturing of Cancer and Normal Cell Lines Cell_Seeding Seeding Cells in Microplates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB, MTS) Incubation->Viability_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Viability_Assay->Data_Acquisition Dose_Response Generation of Dose-Response Curves IC50_Calculation Calculation of IC50 Values Dose_Response->IC50_Calculation Selectivity_Index Determination of Selectivity Index IC50_Calculation->Selectivity_Index

Caption: A generalized workflow for the in vitro cytotoxicity screening of novel compounds.

References

Safety Operating Guide

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

For inquiries regarding the disposal of research chemicals, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations. The following guidelines are intended as a general framework for the safe handling and disposal of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, a thienopyrimidine derivative.

I. Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

In the event of a spill, immediately alert personnel in the vicinity. For major spills, evacuate the area and contact emergency responders. For minor spills, contain the material with an inert absorbent (e.g., sand, vermiculite), collect it into a labeled, sealed container for disposal, and decontaminate the area.[1]

II. Disposal Protocol

The disposal of this compound should follow a hierarchical approach, prioritizing waste reduction.[1] Since this is a research chemical, reuse or recycling is unlikely. Therefore, proper disposal is the primary focus.

Step 1: Waste Identification and Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • The compound should be treated as hazardous chemical waste.

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and clearly labeled waste container.

  • The label should include:

    • The full chemical name: "4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine"

    • The words "Hazardous Waste"

    • The date of accumulation

    • Any known hazard characteristics

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • Keep it away from incompatible materials, such as strong acids and oxidizing agents.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not dispose of this chemical down the drain.[2][3] The EPA has regulations against the sewering of hazardous pharmaceutical waste.[3]

  • Disposal methods will be determined by the licensed contractor and must comply with all relevant regulations. Common methods for chemical waste include incineration.

III. Regulatory Considerations

Disposal of chemical waste is regulated by various agencies. In the United States, these include:

Regulatory BodyRelevant Regulations
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 261-273) regarding hazardous waste management.[3][4]
Drug Enforcement Administration (DEA) Regulations for the disposal of controlled substances (21 CFR Parts 1300-1317), which may be relevant if the compound is determined to have such properties.[4]
State and Local Agencies May have more stringent requirements for hazardous waste disposal.[3]

It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.[1]

Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

G start Start: Have Waste Compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check contain_spill Contain Spill with Inert Material spill_check->contain_spill Yes segregate Segregate as Hazardous Waste spill_check->segregate No collect_spill Collect into Labeled Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Secondary Containment containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of the specified thienopyrimidine compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menin-MLL inhibitor MI-2
Reactant of Route 2
Reactant of Route 2
Menin-MLL inhibitor MI-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.